Fmoc-Lys-OAll.HCl
Description
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Properties
IUPAC Name |
prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCYYPRTIQUQJP-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856388 | |
| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815619-80-8 | |
| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of Fmoc-Lys(OAll)-OH·HCl in Advanced Peptide Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-Nε-allyloxycarbonyl-L-lysine hydrochloride (Fmoc-Lys(OAll)-OH·HCl) is a specialized amino acid derivative that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique configuration, featuring two distinct and orthogonally removable protecting groups, enables the precise chemical manipulation of the lysine side chain. This capability is fundamental for the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptides conjugated to other molecules, which are of growing interest in drug discovery and materials science.
The core of its utility lies in the orthogonal protection strategy. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard in many SPPS protocols. The ε-amino group of the lysine side chain, however, is protected by the allyloxycarbonyl (Alloc or OAll) group. This group is stable under the basic conditions used to remove the Fmoc group (typically piperidine) and the acidic conditions for final peptide cleavage from the resin (typically trifluoroacetic acid - TFA). The Alloc group can be selectively removed under mild, specific conditions using a palladium(0) catalyst, thereby exposing the lysine side chain for further modification while the peptide remains anchored to the solid support.
Core Applications in Peptide Synthesis
The primary applications of Fmoc-Lys(OAll)-OH·HCl stem from the ability to selectively deprotect the lysine side chain on-resin. This opens up several advanced synthetic possibilities:
-
On-Resin Peptide Cyclization: The exposed amine on the lysine side chain can be reacted with a deprotected carboxylic acid group from another amino acid in the sequence (e.g., Asp or Glu, whose side chains can be protected with an allyl ester) to form a lactam bridge.[1][2] This on-resin cyclization is highly efficient as it minimizes intermolecular side reactions that can occur in solution-phase cyclization.[3] Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better bioavailability compared to their linear counterparts.
-
Synthesis of Branched Peptides: The deprotected ε-amino group serves as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.[4] These structures are widely used in applications such as multiple antigen peptides (MAPs) for vaccine development and as scaffolds for drug delivery.
-
Site-Specific Conjugation: The unique reactivity of the liberated amine on the lysine side chain allows for the site-specific attachment of various moieties, including fluorophores, biotin tags, polyethylene glycol (PEG) chains (PEGylation), or cytotoxic drugs to form antibody-drug conjugates (ADCs).
The Chemistry of Orthogonal Deprotection
The successful application of Fmoc-Lys(OAll)-OH·HCl hinges on the precise and efficient removal of the two protecting groups under distinct conditions.
Fmoc Group Removal
The Fmoc group is removed at each step of the peptide chain elongation using a mild base.
-
Reagent: Typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).
-
Mechanism: Base-induced β-elimination.
-
Conditions: Room temperature, for 5-20 minutes.
Alloc (OAll) Group Removal
The Alloc group is removed via a palladium(0)-catalyzed allylic cleavage.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Scavenger: A nucleophilic scavenger, such as phenylsilane (PhSiH₃), is required to trap the allyl group and prevent side reactions.
-
Conditions: The reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[5][6] Microwave heating can be employed to significantly accelerate the deprotection process.[1][2][7]
The logical workflow for utilizing Fmoc-Lys(OAll)-OH·HCl in the synthesis of a side-chain cyclized peptide is depicted below.
Caption: Logical workflow for on-resin peptide cyclization.
Data Presentation: Comparison of Alloc Deprotection Protocols
The efficiency of Alloc group removal is critical for the overall success of the synthesis. Below is a summary of typical conditions, comparing conventional room temperature methods with microwave-assisted protocols.
| Parameter | Conventional Room Temperature Protocol | Microwave-Assisted Protocol |
| Catalyst | Pd(PPh₃)₄ (0.1 - 0.25 eq.) | Pd(PPh₃)₄ (0.1 - 0.25 eq.) |
| Scavenger | Phenylsilane (PhSiH₃) (15-25 eq.) | Phenylsilane (PhSiH₃) (15-25 eq.) |
| Solvent | Dichloromethane (DCM) or THF | Dichloromethane (DCM) |
| Temperature | Room Temperature | 38-40°C |
| Reaction Time | 1-2 hours, repeated 2-3 times | 5 minutes, repeated 2 times |
| Atmosphere | Often requires inert (Argon) atmosphere | Can be performed under atmospheric conditions |
| Reported Purity | >95% | >98%[1][2] |
Data compiled from multiple sources.[1][2][5][7]
Experimental Protocols
Protocol 1: Microwave-Assisted On-Resin Alloc Deprotection
This protocol is adapted from methodologies that utilize microwave energy to accelerate the palladium-catalyzed deprotection.[1][2][7]
Materials:
-
Peptide-resin containing an Alloc-protected lysine residue.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Phenylsilane (PhSiH₃).
-
Dichloromethane (DCM), anhydrous.
-
Microwave peptide synthesizer or a scientific microwave reactor.
Procedure:
-
Swell the peptide-resin in DCM in a microwave-compatible reaction vessel.
-
Prepare a fresh deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in 2-3 mL of DCM.
-
Drain the DCM from the resin and add the deprotection solution.
-
Irradiate the vessel with microwaves at a controlled temperature of 40°C for 5 minutes.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
To ensure complete deprotection, repeat steps 3-5.
-
After the final wash, the resin can be subjected to a test cleavage and HPLC analysis to confirm the complete removal of the Alloc group, or proceed directly to the next synthetic step (e.g., cyclization or branching).
The experimental workflow for this deprotection is visualized below.
Caption: Experimental workflow for microwave-assisted Alloc deprotection.
Protocol 2: On-Resin Side-Chain to Side-Chain Lactamization
This protocol outlines the cyclization step following the deprotection of both the lysine (from Alloc) and a glutamic acid (from an allyl ester) side chain.
Materials:
-
Deprotected peptide-resin with free ε-amino and γ-carboxyl groups.
-
Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
HOBt (Hydroxybenzotriazole).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF).
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
Prepare the activation solution. For a 0.1 mmol scale, dissolve PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Drain the DMF from the resin and add the activation solution.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours. It is crucial to monitor the reaction for completion using a method like the Kaiser test (to check for free amines).
-
Once the cyclization is complete (negative Kaiser test), drain the solution and wash the resin extensively with DMF (5x) and DCM (5x).
-
The cyclized peptide can then be cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Conclusion
Fmoc-Lys(OAll)-OH·HCl is an invaluable tool in the arsenal of peptide chemists. Its integration into SPPS protocols, facilitated by a robust orthogonal protection strategy, allows for the rational design and synthesis of complex, non-linear peptides. The development of accelerated deprotection methods, such as microwave-assisted protocols, has further enhanced the efficiency and accessibility of these advanced synthetic techniques. For researchers and drug developers, a thorough understanding of the principles and experimental nuances associated with Fmoc-Lys(OAll)-OH·HCl is essential for harnessing its full potential in creating next-generation peptide-based therapeutics and biomaterials.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave‐assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. Bot Verification [merel.si]
- 5. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Fmoc-Lys-OAll.HCl: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine allyl ester hydrochloride (Fmoc-Lys-OAll.HCl). This versatile amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the generation of complex peptides and peptidomimetics in drug discovery and development.
Core Chemical Properties and Structure
This compound is a protected form of the amino acid lysine, featuring an Fmoc group on its alpha-amino group and an allyl ester at the carboxy terminus. The hydrochloride salt form enhances its stability and handling properties.
Chemical Structure
The structure of this compound incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, the lysine backbone, and a C-terminal allyl ester.

Caption: 2D Chemical Structure of this compound
Physicochemical and Spectroscopic Data
Quantitative data for this compound and the closely related Fmoc-L-Lys(Alloc)-OH are summarized below for easy comparison.
| Property | Value | Reference |
| IUPAC Name | (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride | |
| Synonyms | Fmoc-L-Lys-OAll·HCl, N-alpha-Fmoc-L-lysine allyl ester hydrochloride | [1][2] |
| CAS Number | 815619-80-8 | [1][2] |
| Molecular Formula | C₂₄H₂₈N₂O₄·HCl | [1][3] |
| Molecular Weight | 444.96 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |
| Solubility | Soluble in DMSO | [4] |
| Melting Point | 85-95°C (for Fmoc-L-Lys(Alloc)-OH) | [5] |
| Optical Rotation | -12.0°± 1.5° (c=1, DMF) (for Fmoc-L-Lys(Alloc)-OH) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, application, and deprotection of this compound are crucial for its effective use in research.
Synthesis of this compound
General Procedure:
-
Esterification: Nα-Fmoc-L-lysine is reacted with allyl alcohol in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and a base (e.g., diisopropylethylamine (DIEA)) in an appropriate organic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Work-up and Purification: The reaction mixture is worked up to remove by-products. The crude product is then purified using column chromatography.
-
Salt Formation: The purified Fmoc-Lys-OAll free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Use in Fmoc-Solid-Phase Peptide Synthesis (SPPS)
This compound is employed as a building block in standard Fmoc-SPPS protocols.
Standard Coupling Cycle:
-
Resin Preparation: The solid support (e.g., Rink amide resin) is swelled in DMF.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the deprotection by-products.
-
Coupling:
-
In a separate vessel, this compound (or another Fmoc-amino acid) is pre-activated with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-hydroxybenzotriazole) in the presence of a base like DIEA in DMF.
-
The activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) at room temperature.
-
-
Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acids in the desired sequence.
Cleavage of the C-Terminal Allyl Ester
A key feature of using an allyl ester is its orthogonal deprotection under mild conditions, which leaves other protecting groups like Boc and Trt intact.[6]
Palladium-Catalyzed Deallylation Protocol:
-
Reagent Preparation: A solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is prepared in a suitable solvent. A scavenger, such as phenylsilane (PhSiH₃), morpholine, or N-methylaniline, is also included in the reaction mixture.[6][7] A common solvent system is dichloromethane (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine.[8]
-
Deprotection Reaction: The peptide-bound resin is treated with the palladium catalyst solution. The reaction is typically carried out at room temperature for 1-3 hours.[9] Microwave-assisted deprotection at 38°C for two 5-minute intervals has been shown to be highly efficient.[6]
-
Washing: After the reaction, the resin is washed thoroughly with DCM and DMF to remove the palladium catalyst and scavenger by-products.[9] A wash with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF can aid in removing trace metal ions.[8]
-
Further Reactions: The deprotected C-terminal carboxyl group is then available for subsequent reactions, such as cyclization or fragment condensation.
Logical and Experimental Workflows
The following diagrams illustrate the chemical structure and the experimental workflow for the application of this compound in peptide synthesis.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for SPPS using this compound.
This guide provides essential technical information for the effective utilization of this compound in peptide synthesis. For specific applications, optimization of the described protocols may be necessary. Always refer to the Certificate of Analysis for lot-specific data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [bapeks.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-L-Lys(Alloc)-OH | Matrix Innovation [matrix-innovation.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotage.com [biotage.com]
Fmoc-Lys-OAll.HCl molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fmoc-Lys-OAll.HCl, a key building block in modern peptide synthesis and drug development. It details its chemical properties, applications, and a representative experimental workflow for its use.
Core Compound Data
Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine allyl ester hydrochloride (this compound) is a protected amino acid derivative essential for the synthesis of peptides. The Fmoc group provides temporary protection of the alpha-amino group, while the allyl ester protects the carboxylic acid. This strategic protection allows for selective deprotection and chain elongation during solid-phase peptide synthesis (SPPS).
Below is a summary of the key quantitative data for this compound:
| Property | Value | References |
| Molecular Formula | C₂₄H₂₈N₂O₄·HCl | [1][][3] |
| Molecular Weight | 444.96 g/mol | [1][][3] |
| CAS Number | 815619-80-8 | [1][][4] |
| Appearance | White to off-white crystalline powder | [1][][5] |
| Purity | ≥99% (HPLC) | [1][][5] |
| Storage Conditions | 0-8 °C, stored under an inert atmosphere | [1][6] |
Key Applications in Research and Development
This compound is a versatile reagent with significant applications in several areas of biochemical and pharmaceutical research:
-
Peptide Synthesis : It serves as a fundamental building block in the assembly of complex peptide sequences. The orthogonally protected functional groups allow for precise control during the synthetic process, which is critical for creating peptides with specific biological activities.[1][5]
-
Drug Development : In medicinal chemistry, this compound is instrumental in the development of peptide-based therapeutics. Its use facilitates the creation of novel drug candidates with enhanced efficacy and targeting capabilities.[1][5]
-
Drug Delivery Systems : Researchers are exploring its use in the formulation of advanced drug delivery systems. The unique properties of peptides synthesized with this building block can improve the targeted delivery of therapeutic agents, potentially reducing side effects.[5]
-
Bioconjugation : The reactive nature of the allyl ester makes it suitable for various bioconjugation applications, enabling the linking of peptides to other molecules of interest.[1][5]
Experimental Protocols
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of an Fmoc-Lys(OAll)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)
-
This compound
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) or Hydroxybenzotriazole (HOBt)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the deprotected Fmoc adduct.
-
Amino Acid Coupling:
-
In a separate vial, this compound is dissolved in DMF.
-
The coupling reagents (e.g., HBTU, DIPEA) are added to activate the carboxylic acid of the this compound.
-
This activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless) indicates a successful coupling.
-
Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.
Visualized Workflow and Relationships
The following diagrams illustrate the logical flow of incorporating this compound in SPPS and the relationships between its protecting groups.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Protecting group strategy for this compound.
References
Synthesis and Preparation of Fmoc-Lys-OAll.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine allyl ester hydrochloride (Fmoc-Lys-OAll.HCl), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a protected amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The Nα-Fmoc protecting group provides temporary protection of the alpha-amino group, which can be readily cleaved under mild basic conditions. The allyl ester serves as a protecting group for the C-terminal carboxylic acid, offering an orthogonal protection strategy as it can be selectively removed under specific conditions, typically involving a palladium catalyst, without affecting other common protecting groups. The hydrochloride salt form enhances the stability and handling of the compound. This guide details a common synthetic route starting from the commercially available Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its intermediates.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Fmoc-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | White solid |
| Fmoc-Lys(Boc)-OAll | C₃₀H₃₈N₂O₆ | 522.63 | Colorless oil or white solid |
| This compound | C₂₄H₂₉ClN₂O₄ | 444.96 | White crystalline powder[][2] |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield |
| Allyl Esterification | Allyl bromide, DIPEA | DMF | 16 hours | >90% |
| Boc Deprotection & HCl Salt Formation | TFA/DCM, HCl in Dioxane | DCM, Dioxane | 2 hours (deprotection) | Quantitative |
Table 3: Characterization Data for this compound
| Analysis | Specification |
| Purity (HPLC) | ≥ 99%[][2] |
| Storage Conditions | 2-8 °C[] |
Experimental Protocols
The synthesis of this compound is typically performed in a two-step process starting from Fmoc-Lys(Boc)-OH. The first step involves the esterification of the carboxylic acid with allyl bromide, followed by the deprotection of the ε-amino group and subsequent formation of the hydrochloride salt.
Step 1: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine allyl ester (Fmoc-Lys(Boc)-OAll)
This procedure details the esterification of the carboxylic acid of Fmoc-Lys(Boc)-OH with allyl bromide.
Materials:
-
Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH)
-
Allyl bromide
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve Nα-Fmoc-Nε-Boc-L-lysine (1.0 eq.) in anhydrous DMF.
-
To the stirred solution, add N,N'-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Add allyl bromide (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude Fmoc-Lys(Boc)-OAll, often obtained as a colorless oil or white solid, can be used in the next step without further purification if the purity is deemed sufficient by TLC or HPLC analysis.
Step 2: Synthesis of Nα-Fmoc-L-lysine allyl ester hydrochloride (this compound)
This procedure describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.
Materials:
-
Nα-Fmoc-Nε-Boc-L-lysine allyl ester (Fmoc-Lys(Boc)-OAll)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydrochloric acid solution in dioxane (e.g., 4 M)
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude Fmoc-Lys(Boc)-OAll from Step 1 in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 2 hours to ensure complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting residue in a minimal amount of DCM.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in dioxane (1.1 eq.) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white crystalline powder.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding and practical instructions for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices and to characterize the final product thoroughly to ensure its purity and identity before use in peptide synthesis.
References
The Allyl Protecting Group in Fmoc-Lys-OAll.HCl: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex peptides. Among these, Fmoc-Lys-OAll.HCl stands out as a valuable building block, primarily due to the unique role of its allyl protecting group. This in-depth technical guide explores the core functionalities of the allyl group in this context, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective application in peptide synthesis and drug development.
The allyl group in this compound serves as a protecting group for the C-terminal carboxylic acid of the lysine residue. Its primary advantage lies in its orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which shields the α-amino group.[1][2] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of the C-terminal carboxyl group while the N-terminal Fmoc group and any acid-labile side-chain protecting groups remain intact.[3][4] This selective cleavage is crucial for advanced peptide modification strategies, including on-resin cyclization to form lactam bridges, side-chain modifications, and the synthesis of branched peptides.[3][5]
The removal of the allyl group is typically achieved under mild conditions through palladium(0)-catalyzed allylic cleavage.[6][7] This process involves the formation of a π-allyl palladium complex, which is then cleaved by a nucleophilic scavenger.[8] This method is compatible with most standard solid-phase peptide synthesis (SPPS) conditions and does not damage sensitive amino acid residues.[4]
Data Presentation: Quantitative Analysis of Allyl Deprotection
The efficiency of allyl group removal can be influenced by the choice of palladium catalyst, scavenger, solvent, and reaction conditions. Below is a summary of quantitative data from various deprotection protocols.
| Protocol | Catalyst | Scavenger | Solvent | Time | Yield/Purity | Reference |
| Standard Protocol | Pd(PPh₃)₄ | Phenylsilane | DCM | 2h | >95% | [5] |
| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane | DMF | 2 x 5 min | >98% | [5] |
| Air-Stable Catalyst | Pd(PPh₃)₂Cl₂ | Meldrum's acid/TES-H | Not specified | Not specified | High yields | [9] |
| Automated SPPS | Pd(PPh₃)₄ | N-methylmorpholine/Acetic Acid | Chloroform | 2h | Not specified | [4] |
Experimental Protocols
Protocol 1: Standard Allyl Deprotection on Solid Support
This protocol describes the conventional method for removing the allyl protecting group from a resin-bound peptide.
Materials:
-
Peptide-resin with C-terminal allyl protection
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add phenylsilane (20 equivalents) to the catalyst solution.
-
Add the deprotection solution to the resin and shake gently for 2 hours at room temperature.
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x).
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Microwave-Assisted Allyl Deprotection
This protocol utilizes microwave irradiation to accelerate the deprotection reaction.
Materials:
-
Peptide-resin with C-terminal allyl protection
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in a microwave-compatible reaction vessel.
-
Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (20 equivalents) in DMF.
-
Subject the mixture to microwave irradiation for 5 minutes at a controlled temperature (e.g., 38°C).[5]
-
Drain the reaction mixture.
-
Repeat the microwave irradiation step one more time for 5 minutes with a fresh deprotection solution.
-
Wash the resin extensively with DMF and DCM.
-
Analyze a cleaved sample by HPLC and mass spectrometry to verify complete removal of the allyl group.
Visualizations
Experimental Workflow for SPPS using this compound
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound for C-terminal functionalization.
Mechanism of Palladium-Catalyzed Allyl Deprotection
Caption: The catalytic cycle for the deprotection of a C-terminal allyl ester using a palladium(0) catalyst and a nucleophilic scavenger.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. biotage.com [biotage.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Fmoc Deprotection of Lysine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes in the synthesis of complex peptides. For lysine residues, the protection of the ε-amino group is critical to prevent unwanted side-chain reactions and peptide branching. This technical guide provides an in-depth exploration of the Fmoc deprotection process as it pertains to lysine derivatives, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the underlying chemical principles and workflows.
The Core Mechanism: A Base-Mediated Elimination
The removal of the Fmoc group is a two-step process initiated by a base, most commonly a secondary amine like piperidine. The reaction proceeds via a β-elimination mechanism. First, the base abstracts the acidic proton on the C9 position of the fluorenyl ring. This is followed by the elimination of the dibenzofulvene (DBF) molecule and the release of the free amine as a carbamate, which subsequently decarboxylates to yield the deprotected primary amine.
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.
Standard Deprotection Protocols for Lysine Derivatives
The most common lysine derivative used in Fmoc-based SPPS is Fmoc-Lys(Boc)-OH, where the ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This orthogonality allows for the selective removal of the Nα-Fmoc group while the Lys(Boc) side chain remains protected.
Quantitative Comparison of Standard Deprotection Conditions
| Parameter | Condition 1: Standard Piperidine | Condition 2: DBU/Piperidine |
| Reagent | 20% (v/v) Piperidine in DMF | 2% DBU, 2% Piperidine in DMF |
| Reaction Time | 2 x 5-10 minutes | 2 x 2-5 minutes |
| Typical Application | Routine SPPS | Fast or difficult sequences |
| Reference | [2] | [2] |
Detailed Experimental Protocol: Standard Fmoc Deprotection of Resin-Bound Peptide
This protocol outlines the manual deprotection of an Fmoc-protected amino acid, such as lysine, on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 2-3 minutes at room temperature.[2]
-
Filtration: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 5-7 minutes.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Monitoring (Optional): The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV spectroscopy of the filtrate to detect the dibenzofulvene-piperidine adduct.
Caption: A typical workflow for Fmoc deprotection in SPPS.
Orthogonal Deprotection Strategies for Lysine Side Chains
In addition to the standard Fmoc-Lys(Boc)-OH, other lysine derivatives with orthogonal side-chain protecting groups are employed for more complex peptide modifications, such as cyclization, branching, or labeling.[1]
| Lysine Derivative | Side-Chain Protecting Group | Deprotection Reagent | Reference |
| Fmoc-Lys(Mtt)-OH | Methyltrityl (Mtt) | 1% TFA in DCM | [4] |
| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | [1] |
| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(PPh3)4 / Phenylsilane in DCM | [1] |
The use of these derivatives allows for the selective deprotection of the lysine side chain while the N-terminus and other side chains remain protected, enabling site-specific modifications.
Potential Side Reactions During Fmoc Deprotection
While generally efficient, the basic conditions of Fmoc deprotection can lead to undesirable side reactions, particularly with certain amino acid sequences.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptide impurities.[5]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.
-
Racemization: C-terminal cysteine residues are particularly prone to racemization under basic conditions.[5]
The choice of base and the duration of the deprotection step can influence the extent of these side reactions. For sensitive sequences, using a weaker base or additives like 1-hydroxybenzotriazole (HOBt) can mitigate these issues.[5]
Caption: Potential side reactions during base-mediated Fmoc deprotection.
Alternatives to Piperidine
Concerns over the toxicity and potential for side reactions with piperidine have led to the exploration of alternative bases for Fmoc deprotection.
| Alternative Base | Concentration in DMF | Key Advantages | Reference |
| Piperazine | 10% (w/v) | Reduced aspartimide formation | [5][6] |
| 4-Methylpiperidine | 20% (v/v) | Similar efficiency to piperidine, sometimes faster | [6][7] |
| DBU | 2% (v/v) | Very fast deprotection, often used with an additive | [2] |
Recent research has also explored novel, non-basic deprotection methods, such as hydrogenolysis under mildly acidic conditions, for sensitive peptides containing electrophilic groups that are incompatible with traditional basic deprotection.[8][9][10]
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of Nα-Fmoc-L-lysine allyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Fmoc-L-lysine allyl ester hydrochloride (Fmoc-Lys-OAll·HCl). The information presented herein is crucial for ensuring the integrity and purity of this reagent in research and development applications, particularly in peptide synthesis and the development of peptide-based therapeutics.
Chemical Identity and Properties
Nα-Fmoc-L-lysine allyl ester hydrochloride is a derivative of the amino acid L-lysine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is functionalized as an allyl ester. The compound is supplied as a hydrochloride salt, which generally enhances its solubility and stability as a solid.
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine allyl ester hydrochloride |
| Synonyms | Fmoc-L-Lys-OAll·HCl, Fmoc-Lys-OAll·HCl |
| CAS Number | 815619-80-8 |
| Molecular Formula | C₂₄H₂₈N₂O₄·HCl |
| Molecular Weight | 444.95 g/mol |
| Appearance | White to off-white crystalline powder |
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of Fmoc-Lys-OAll·HCl. The following conditions are recommended based on supplier data sheets and general knowledge of similar compounds.
Solid-State Storage
For long-term storage, the solid material should be kept in a cool, dry, and dark environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C[1][2] | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidation and moisture-induced hydrolysis. |
| Light | Protect from light | The Fmoc group can be susceptible to photodegradation. |
| Moisture | Keep in a tightly sealed container in a dry place | Prevents hydrolysis of the allyl ester and potential degradation of the Fmoc group. |
Solution Storage
Solutions of Fmoc-Lys-OAll·HCl are significantly less stable than the solid material and should be prepared fresh whenever possible. If storage is necessary, the following conditions are advised:
| Solvent | Temperature | Maximum Storage Duration |
| Dimethylformamide (DMF) | -20 °C | ≤ 1 week (in a tightly sealed container) |
| Dichloromethane (DCM) | -20 °C | ≤ 1 week (in a tightly sealed container) |
Note: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is recommended to aliquot solutions into single-use volumes.
Stability Profile and Potential Degradation Pathways
The stability of Fmoc-Lys-OAll·HCl is influenced by the lability of its key functional groups: the Fmoc protecting group and the allyl ester. Degradation can occur under various conditions, including exposure to bases, acids, heat, and light.
Chemical Stability
Base-Catalyzed Degradation: The Fmoc group is notoriously labile to basic conditions, which is the basis for its removal in solid-phase peptide synthesis (SPPS). The primary degradation pathway involves the deprotection of the α-amino group. The allyl ester is also susceptible to base-catalyzed hydrolysis (saponification).
Acid-Catalyzed Degradation: While the Fmoc group is generally stable to acidic conditions, the allyl ester can undergo hydrolysis, particularly in the presence of strong acids and water.
Oxidative Degradation: The lysine side chain and the fluorenyl ring system may be susceptible to oxidation, especially if exposed to atmospheric oxygen over extended periods or in the presence of oxidizing agents.
Thermal and Photolytic Stability
Thermal Degradation: Elevated temperatures can accelerate both the hydrolysis of the allyl ester and the degradation of the Fmoc group.
Photodegradation: The fluorenyl moiety of the Fmoc group is chromophoric and can absorb UV light, leading to photolytic cleavage or other side reactions.
The logical relationship of factors affecting the stability of Fmoc-Lys-OAll·HCl is illustrated in the following diagram:
Caption: Relationship between environmental conditions and degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the purity of Fmoc-Lys-OAll·HCl and for identifying and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies should be performed to generate potential degradation products.[3][4]
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies on this compound.
Stability-Indicating HPLC Method
The following is a general protocol for a stability-indicating reversed-phase HPLC method. This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6][7]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (for the Fmoc group) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Summary of Potential Degradation Products
Based on the known reactivity of the functional groups, the following are potential degradation products that may be observed during stability studies:
| Degradation Product | Formation Pathway |
| Nα-Fmoc-L-lysine | Hydrolysis of the allyl ester |
| L-lysine allyl ester | Deprotection of the Fmoc group |
| Dibenzofulvene | Byproduct of Fmoc deprotection |
| L-lysine | Hydrolysis of the allyl ester and deprotection of the Fmoc group |
| Oxidized derivatives | Oxidation of the lysine side chain or fluorenyl ring |
Conclusion
The stability of Nα-Fmoc-L-lysine allyl ester hydrochloride is paramount for its successful application in research and development. As a solid, the compound is relatively stable when stored at 0-8 °C under an inert atmosphere and protected from light and moisture. In solution, it is significantly less stable and should be used shortly after preparation. The primary degradation pathways include base-catalyzed deprotection of the Fmoc group and hydrolysis of the allyl ester under both acidic and basic conditions. A validated stability-indicating HPLC method is essential for monitoring the purity of the compound and ensuring the reliability of experimental results. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Fmoc-Lys-OAll.HCl: A Versatile Building Block for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the precise control over the architecture of therapeutic molecules is paramount. Peptides, with their high specificity and biological activity, represent a significant class of pharmaceuticals. The chemical synthesis of complex peptides, however, requires a sophisticated toolbox of orthogonally protected amino acids. Among these, Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine allyl ester hydrochloride (Fmoc-Lys-OAll.HCl) and its close derivative, Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine (Fmoc-Lys(Alloc)-OH), have emerged as powerful tools. The key to their utility lies in the orthogonal nature of the Fmoc and the allyl/Alloc protecting groups. The Fmoc group is labile to basic conditions (e.g., piperidine), while the allyl ester or the Alloc group on the lysine side chain can be selectively removed under mild conditions using a palladium(0) catalyst.[1] This unique feature allows for the selective modification of the lysine side chain, enabling the synthesis of branched peptides, cyclic peptides, and the attachment of various moieties for drug delivery and targeting. This technical guide provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Core Applications in Medicinal Chemistry
The unique chemical properties of Fmoc-Lys(Alloc)-OH make it a valuable reagent for several advanced applications in medicinal chemistry.
Synthesis of Branched and Asymmetric Peptides
The ability to selectively deprotect the ε-amino group of a lysine residue on a solid support opens the door to the synthesis of branched and asymmetric peptides. This is particularly relevant for creating novel therapeutic peptides, such as vaccine candidates, enzyme inhibitors, and multiple antigenic peptides (MAPs). By incorporating Fmoc-Lys(Alloc)-OH into a peptide sequence, the main chain can be elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS). Subsequently, the Alloc group can be removed, and a second peptide chain can be synthesized on the lysine side chain.
Quantitative Data for Branched Peptide Synthesis
| Peptide Description | Synthesis Method | Purity | Reference |
| Lactoferricin-lactoferrampin antimicrobial peptide | Microwave-enhanced SPPS | 77% | [2] |
| Histone H2B-1A fragment conjugated to a ubiquitin fragment | Microwave-enhanced SPPS | 75% | [2] |
| Tetra-branched antifreeze peptide analogue | Microwave-enhanced SPPS | 71% | [2] |
Experimental Protocol: Synthesis of a Branched Peptide
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
First Peptide Chain Synthesis: Synthesize the main peptide chain using standard Fmoc-SPPS protocols. Incorporate Fmoc-Lys(Alloc)-OH at the desired branching point.
-
Alloc Group Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.25 equivalents) in a mixture of chloroform, acetic acid, and N-methylmorpholine (37:2:1).
-
Add the palladium catalyst solution to the resin and shake for 2-3 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Wash the resin extensively with DMF, DCM, and a chelating solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues.
-
-
Second Peptide Chain Synthesis: Synthesize the branch peptide chain on the now-free ε-amino group of the lysine residue using Fmoc-SPPS.
-
Cleavage and Deprotection: Cleave the branched peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Cyclic Peptides
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. Fmoc-Lys(Alloc)-OH is instrumental in the synthesis of side-chain to side-chain cyclized peptides. By incorporating Fmoc-Lys(Alloc)-OH and another amino acid with a selectively removable protecting group on its side chain (e.g., Fmoc-Asp(OAll)-OH), a lactam bridge can be formed on the solid support.
Experimental Protocol: On-Resin Side-Chain to Side-Chain Cyclization
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS, incorporating Fmoc-Lys(Alloc)-OH and another orthogonally protected amino acid (e.g., Fmoc-Asp(OAll)-OH) at the desired positions.
-
Selective Side-Chain Deprotection:
-
Remove the Alloc and OAll protecting groups simultaneously using a palladium(0) catalyst as described for branched peptide synthesis.
-
Wash the resin thoroughly to remove the catalyst.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to the resin.
-
Allow the cyclization reaction to proceed for several hours at room temperature.
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC.
Application in Antibody-Drug Conjugates (ADCs)
While direct protocols for this compound in ADC synthesis are not extensively detailed in the public domain, its utility can be inferred from its chemical properties. The selectively deprotected lysine side chain can serve as an attachment point for a bifunctional linker, which in turn is connected to a cytotoxic drug. This allows for the site-specific conjugation of drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.
Drug Delivery Systems
The lysine side chain, after deprotection of the Alloc group, can be functionalized with various moieties to create sophisticated drug delivery systems. This can include the attachment of:
-
Solubilizing agents: such as polyethylene glycol (PEG) to improve the pharmacokinetic profile of a peptide drug.
-
Targeting ligands: to direct the peptide to specific cells or tissues.
-
The drug molecule itself: creating a peptide-drug conjugate.
This versatility allows for the fine-tuning of the properties of peptide-based therapeutics.
Palladium-Catalyzed Alloc Deprotection: Mechanism and Protocol
The cornerstone of the utility of Fmoc-Lys(Alloc)-OH is the selective removal of the Alloc group. This is typically achieved through a palladium(0)-catalyzed reaction.
Mechanism of Alloc Deprotection
The reaction proceeds through a π-allyl palladium complex intermediate. The palladium(0) catalyst inserts into the allyl-oxygen bond. A scavenger, such as a mild nucleophile, then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected amine.
Detailed Experimental Protocol for Alloc Deprotection
-
Materials:
-
Peptidyl-resin containing the Alloc-protected lysine.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Solvent system: Chloroform/Acetic Acid/N-Methylmorpholine (37:2:1 v/v/v).
-
Inert gas (Argon or Nitrogen).
-
-
Procedure:
-
Wash the peptidyl-resin with DCM and then with the solvent system without the catalyst.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.25 to 0.5 equivalents relative to the resin substitution) in the solvent system.
-
Add the catalyst solution to the resin.
-
Gently agitate the mixture under an inert atmosphere for 2-3 hours at room temperature.
-
Wash the resin thoroughly with the reaction solvent, followed by DMF.
-
To ensure complete removal of the palladium catalyst, wash the resin with a solution of a chelating agent (e.g., 0.5% sodium diethyldithiocarbamate in DMF).
-
Finally, wash the resin with DMF and DCM and proceed with the next synthetic step.
-
Conclusion
This compound and its derivatives are indispensable tools in modern medicinal chemistry. Their ability to facilitate the synthesis of complex peptide architectures through orthogonal protection strategies is crucial for the development of next-generation therapeutics. From creating branched peptides for vaccines to enabling the site-specific conjugation of drugs in ADCs, the applications are vast and continue to expand. The reliable and mild conditions for the selective deprotection of the lysine side chain make these building blocks highly attractive for both academic research and industrial drug development. As the demand for more sophisticated and targeted therapies grows, the importance of versatile reagents like this compound will undoubtedly continue to increase.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Lys(Alloc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-L-Lys(Alloc)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides. Its utility lies in the allyloxycarbonyl (Alloc) protecting group on the epsilon amine of the lysine side chain. This group is orthogonal to the acid-labile side-chain protecting groups (like tBu) and the base-labile N-α-Fmoc group commonly used in Fmoc-based SPPS.[1] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support. This enables site-specific modifications such as branching for the synthesis of multi-antigenic peptides (MAPs), cyclization, or the attachment of labels and other moieties.[2]
This document provides a detailed, step-by-step guide for the effective use of Fmoc-Lys(Alloc)-OH in SPPS, including protocols for coupling, selective Alloc deprotection, and subsequent modification, along with quantitative data and visual workflows.
I. General Workflow for SPPS using Fmoc-Lys(Alloc)-OH
The overall process follows the standard Fmoc-SPPS cycle. The key distinction is the inclusion of a selective deprotection step for the Alloc group at the desired point in the synthesis.
Caption: General SPPS workflow incorporating Fmoc-Lys(Alloc)-OH.
II. Experimental Protocols
A. Standard Fmoc-SPPS Cycle
These are the foundational steps for elongating the peptide chain.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for protected fragments). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus.[3]
-
Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. A typical wash cycle is 3-5 times with DMF, followed by 3-5 times with DCM, and finally 3-5 times with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Lys(Alloc)-OH) to the deprotected N-terminus. Use a 3-5 fold excess of the amino acid and a suitable coupling agent.[4] The reaction is typically monitored for completion using a colorimetric test (e.g., Kaiser test).
-
Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.
B. Protocol for Selective Alloc Group Deprotection
The Alloc group is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage. Its removal is typically achieved using a palladium(0) catalyst.[5] A metal-free alternative has also been developed.[6]
Method 1: Palladium-Catalyzed Deprotection
This is the most common method for Alloc group removal.[5]
Caption: Workflow for Palladium-catalyzed Alloc deprotection.
Detailed Steps:
-
Wash the peptidyl-resin 3 times with DCM.[3]
-
Prepare the deprotection solution. Two common cocktails are:
-
Option A (Phenylsilane Scavenger): Dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.5 equivalents based on resin loading) and phenylsilane (20 equivalents) in DCM.[3][7]
-
Option B (Morpholine/AcOH Scavenger): Dissolve Pd(PPh₃)₄ (3 equivalents) in a mixture of CHCl₃/AcOH/N-methylmorpholine (NMM) (37:2:1 v/v/v).[5]
-
-
Add the freshly prepared solution to the resin.
-
Agitate the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen) for a specified duration. The reaction time can vary from 20 minutes to 2 hours.[3][5]
-
The treatment can be repeated to ensure complete deprotection.[3]
-
Thoroughly wash the resin with DCM (3-5 times) and then DMF (3-5 times) to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can help scavenge residual palladium.[7]
Method 2: Metal-Free Deprotection
A more sustainable approach involves the use of iodine and water.[6]
-
Prepare a solution of iodine (I₂) and water in a green solvent mixture like PolarClean/ethyl acetate.
-
Add the solution to the peptidyl-resin.
-
Incubate the mixture. For example, exposing the resin to I₂/H₂O (1:2) in MeCN for 4 hours at 60°C has been shown to be effective, though optimization in greener solvents is recommended.[6]
-
After the reaction is complete, wash the resin thoroughly with the solvent system, followed by DCM and DMF.
C. Post-Deprotection Modification
Once the lysine ε-amine is deprotected, it is available for further reactions:
-
Branched Peptide Synthesis: The free amine can serve as an anchor point to initiate the synthesis of a new peptide chain. Simply continue with the standard Fmoc-SPPS cycle (Fmoc deprotection of the main chain should have been done prior to this step if the branch is at the N-terminus), coupling the first amino acid of the branch to the lysine side chain.
-
Cyclization: The deprotected side chain can be reacted with an activated C-terminus or another side chain to form a cyclic peptide.
-
Labeling: A fluorophore, biotin, or other reporter molecule can be coupled to the free amine using standard bioconjugation techniques.
III. Data Presentation
Table 1: Reagent Quantities for Alloc Deprotection (Palladium-Catalyzed)
| Reagent | Equivalents (relative to resin loading) | Solvent System | Typical Reaction Time | Reference |
| Pd(PPh₃)₄ | 0.1 - 0.5 | DCM | 20 - 60 min | [3][7] |
| Phenylsilane | 20 | DCM | 20 - 60 min | [3][7] |
| Pd(PPh₃)₄ | 3 | CHCl₃/AcOH/NMM (37:2:1) | 2 hours | [5] |
Table 2: Standard Fmoc-SPPS Coupling and Deprotection Parameters
| Step | Reagent | Concentration / Equivalents | Typical Duration |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10-15 min |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 eq. | 1 - 2 hours |
| Coupling Agent (e.g., HBTU/HATU) | 3 - 5 eq. | 1 - 2 hours | |
| Base (e.g., DIEA/Collidine) | 6 - 10 eq. | 1 - 2 hours | |
| Final Cleavage | Trifluoroacetic Acid (TFA) | 95% (with scavengers) | 2 - 4 hours |
Note: The exact equivalents, reaction times, and choice of coupling agents may need to be optimized based on the specific peptide sequence and the scale of the synthesis.
IV. Conclusion
Fmoc-Lys(Alloc)-OH is an invaluable tool for advanced peptide synthesis, enabling the creation of complex architectures through its orthogonal protecting group strategy. The selective deprotection of the Alloc group, primarily through palladium-catalyzed methods, provides a reliable route for on-resin side-chain modification. By following the detailed protocols outlined in these application notes, researchers can effectively incorporate this versatile building block into their SPPS workflows to achieve their desired peptide products.
References
- 1. peptide.com [peptide.com]
- 2. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Bot Verification [merel.si]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Allyl Deprotection of Peptides on Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS) due to its orthogonality with the commonly used Fmoc/tBu and Boc/Bn strategies. This orthogonality allows for the selective deprotection of amino acid side chains on the solid support, enabling the synthesis of complex peptides such as cyclic peptides, branched peptides, and post-translationally modified peptides. The removal of the Alloc group is most commonly achieved through palladium(0)-catalyzed allyl transfer to a scavenger nucleophile.
These application notes provide detailed protocols for the palladium-catalyzed deprotection of Alloc-protected peptides on solid support. We will cover the classical batch deprotection method, an automated protocol, a rapid microwave-assisted method, and a recently developed metal-free alternative. Quantitative data from various studies are summarized to facilitate the selection of the most suitable method for your specific application.
Mechanism of Palladium-Catalyzed Alloc Deprotection
The deprotection of the Alloc group is a catalytic process initiated by the coordination of a palladium(0) complex to the allyl group's double bond. This is followed by oxidative addition to form a π-allyl palladium(II) complex. The carbamate anion is released and subsequently decarboxylates to yield the free amine. The π-allyl palladium(II) complex then reacts with a scavenger, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct.
Figure 1: Mechanism of Palladium-Catalyzed Alloc Deprotection.
Experimental Workflow
The general workflow for the on-resin allyl deprotection of a peptide is outlined below. This process involves swelling the resin, performing the deprotection reaction, and thoroughly washing the resin to remove the catalyst and byproducts before proceeding with subsequent synthesis steps.
Application Note: A Robust Protocol for the On-Resin Cleavage of Allyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of allyl esters as protecting groups for carboxylic acids is a cornerstone of modern solid-phase peptide synthesis (SPPS) and organic synthesis. Their stability to a wide range of reaction conditions, coupled with their selective removal under mild, palladium-catalyzed conditions, makes them an invaluable tool for the synthesis of complex peptides and other organic molecules. This application note provides a detailed protocol for the efficient on-resin cleavage of allyl esters, a critical step in many synthetic strategies, including on-resin cyclization of peptides.[1] The protocol described herein utilizes a palladium(0) catalyst in the presence of a scavenger to ensure high-yield removal of the allyl group while minimizing side reactions.
Mechanism of Cleavage
The cleavage of allyl esters is typically achieved through a palladium(0)-catalyzed process. The mechanism involves the formation of a π-allyl palladium complex, which is then captured by a nucleophilic scavenger. This process regenerates the palladium(0) catalyst, allowing it to participate in subsequent cleavage cycles.[2] The choice of scavenger is critical to prevent side reactions, such as the re-alkylation of the deprotected carboxylate or other nucleophilic residues on the resin-bound substrate.
Experimental Protocols
This section details two optimized protocols for the on-resin cleavage of allyl esters. Protocol A describes a widely used method employing Tetrakis(triphenylphosphine)palladium(0) and phenylsilane. Protocol B presents an alternative method using an air-stable palladium catalyst and a different scavenger system, which can be advantageous in certain applications.[3]
Materials and Reagents
-
Resin-bound substrate with an allyl ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
or Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Meldrum's acid (MA), and Triethylsilane (TES-H)[3]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Protocol A: Cleavage using Tetrakis(triphenylphosphine)palladium(0) and Phenylsilane
This protocol is a standard and effective method for the on-resin cleavage of allyl esters.
Procedure:
-
Resin Swelling: Swell the resin-bound substrate (1 equivalent) in dry DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Solvent Exchange: Drain the DCM and wash the resin with dry DMF (3 x 10 mL/g of resin).
-
Deprotection Cocktail Preparation: In a separate flask, prepare the deprotection cocktail. For every 1 equivalent of substrate on the resin, add Pd(PPh₃)₄ (0.1-0.2 equivalents) and phenylsilane (5-20 equivalents) to dry DMF (10 mL/g of resin).[4][5] Mix until the catalyst is fully dissolved.
-
Cleavage Reaction: Add the deprotection cocktail to the swollen resin. Seal the vessel and shake or agitate with a bubbler at room temperature for 1-2 hours. The reaction is typically performed in the dark to minimize light-induced side reactions.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by HPLC or LC-MS.
-
Washing: Once the reaction is complete, drain the deprotection cocktail and wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and DMF (3 x 10 mL/g). A final wash with 0.5% DIPEA in DMF can be performed to scavenge any remaining palladium catalyst.[1]
-
Post-Cleavage Processing: The resin is now ready for the next synthetic step, such as on-resin cyclization or cleavage from the resin.
Protocol B: Cleavage using an Air-Stable Palladium Catalyst
This protocol utilizes an air-stable Pd(II) precatalyst that is reduced in situ, offering greater convenience.[3]
Procedure:
-
Resin Swelling: Swell the resin-bound substrate (1 equivalent) in DMF (10 mL/g of resin) for 30 minutes.
-
Scavenger Solution Preparation: In a separate vial, prepare a scavenger solution by dissolving Meldrum's acid (3 equivalents) and triethylsilane (3 equivalents) in DMF. Add DIPEA (3 equivalents) to this solution.[8]
-
Catalyst Solution Preparation: In another vial, prepare a solution of Pd(PPh₃)₂Cl₂ (0.2 equivalents) in DMF.[3]
-
Cleavage Reaction: Add the scavenger solution to the swollen resin, followed by the catalyst solution. Shake the mixture at room temperature for 10-30 minutes.[3][8]
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL/g) and DCM (5 x 10 mL/g).
-
Further Steps: The resin can now be used for subsequent reactions.
Data Presentation
The following table summarizes quantitative data for different on-resin allyl ester cleavage protocols, providing a comparison of their efficiencies.
| Catalyst System | Scavenger(s) | Equivalents (Cat./Scav.) | Solvent | Time | Yield/Purity | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 0.1 / 5 | DMF | 16 h | - | [4] |
| Pd(PPh₃)₄ | Dimethylamine-borane (Me₂NH·BH₃) | - / 40 | - | 40 min | Quantitative | [5] |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid, Triethylsilane (TES-H) | 0.2 / 3 (each) | DMF | 10 min | High Yield | [3] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | - | CH₂Cl₂ | 2 x 1 h | - | [9] |
| Pd(PPh₃)₄ | Formic acid, Diethylamine | - / 10 (each) | THF | Overnight | - | [1] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the on-resin cleavage of allyl esters.
Caption: Experimental workflow for on-resin cleavage of allyl esters.
Caption: Simplified mechanism of palladium-catalyzed allyl ester cleavage.
The on-resin cleavage of allyl esters is a reliable and efficient method for the deprotection of carboxylic acids in solid-phase synthesis. The protocols outlined in this application note, utilizing either the classic Pd(PPh₃)₄/phenylsilane system or a more convenient air-stable palladium catalyst, provide researchers with robust options to achieve high-yield deprotection. Careful selection of the catalyst, scavenger, and reaction conditions is paramount to ensure the success of this critical synthetic transformation.
References
- 1. peptide.com [peptide.com]
- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 3. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 7. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Cyclic Peptides using Fmoc-Lys-OAll.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and increased selectivity for biological targets compared to their linear counterparts. The synthesis of these constrained structures often relies on the strategic use of orthogonally protected amino acids. Fmoc-Lys-OAll.HCl, a derivative of lysine where the epsilon-amino group is protected by an allyloxycarbonyl (Alloc) group, is a key building block for the on-resin synthesis of side-chain-to-side-chain cyclized peptides, particularly for forming lactam bridges.[1][2]
The Alloc protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for cleavage from many resins, making it orthogonal to standard solid-phase peptide synthesis (SPPS) chemistry.[3] Its selective removal is typically achieved using a palladium(0) catalyst, which allows for subsequent intramolecular cyclization on the solid support.[4] This on-resin cyclization strategy is often preferred as it can minimize intermolecular side reactions and simplify purification.[5]
These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence, the deprotection of the Alloc group using both conventional and microwave-assisted methods, and the final on-resin cyclization to yield the desired cyclic peptide.
Data Presentation
Table 1: Comparison of Alloc Deprotection and On-Resin Cyclization Methods
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Alloc Deprotection | |||
| Palladium Catalyst | Pd(PPh₃)₄ (0.2-3 eq.) | Pd(PPh₃)₄ (0.25 eq.) | [6][7] |
| Scavenger | Phenylsilane (20-25 eq.) or Morpholine (190 eq.) | Phenylsilane (20 eq.) | [6] |
| Solvent | Dichloromethane (DCM) or Chloroform/Acetic Acid/N-Methylmorpholine | Dichloromethane (DCM) or 1,2-dichloroethane | [6][7] |
| Reaction Time | 20 min to 5 hours (often repeated) | 2 x 2 minutes to 2 x 5 minutes | [6] |
| Temperature | Room Temperature | 35-40°C | [6][8] |
| Purity | >98% | >98% | [9] |
| On-Resin Cyclization | |||
| Coupling Reagents | HBTU/PyBOP/HATU, HOBt, DIEA | HBTU, DIEA | [6] |
| Solvent | DMF | DMF | [6] |
| Reaction Time | 2-24 hours | 10 minutes | [6] |
| Temperature | Room Temperature | Not specified, likely elevated with microwave | [6] |
| Crude Purity of Cyclic Peptide | 22-72% | High crude purity reported | [6][8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Lys(OAll)-HCl
This protocol outlines the manual synthesis of a linear peptide on a resin support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Lys(OAll)-HCl and an acidic amino acid for cyclization, e.g., Fmoc-Asp(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Lys(OAll)-HCl and the corresponding acidic amino acid at the desired positions.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) if the N-terminus needs to be free for subsequent modifications or cyclization.
Protocol 2: On-Resin Alloc Group Deprotection
2A: Conventional Method
Materials:
-
Peptide-resin with Alloc-protected lysine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
5% (w/v) Sodium diethyldithiocarbamate in DMF
Procedure:
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen) for 20 minutes.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.25 eq.) in anhydrous DCM.
-
Add the palladium catalyst solution to the resin, followed by the addition of phenylsilane (20 eq.).
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Drain the solution and repeat the deprotection step with a fresh solution of catalyst and scavenger.
-
Wash the resin thoroughly with DCM (5x).
-
To remove residual palladium, wash the resin with a 5% sodium diethyldithiocarbamate solution in DMF (3x), followed by extensive washing with DMF (5x) and DCM (5x).
-
Confirm deprotection by a positive Kaiser test on a small sample of resin beads.
2B: Microwave-Assisted Method
Materials:
-
Peptide-resin with Alloc-protected lysine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in a microwave-safe reaction vessel and swell in anhydrous DCM.
-
In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (20 eq.) in DCM.
-
Add the deprotection solution to the resin.
-
Irradiate the mixture in the microwave synthesizer for 2-5 minutes at 35-40°C.[6][8]
-
Drain the solution and repeat the microwave-assisted deprotection step.
-
Wash the resin as described in the conventional method (steps 6 and 7).
-
Confirm deprotection with a Kaiser test. This method has been reported to achieve >98% purity after two 5-minute deprotections.[9]
Protocol 3: On-Resin Lactam Bridge Formation (Cyclization)
Materials:
-
Alloc-deprotected peptide-resin with a free lysine ε-amino group and a deprotected acidic side chain (e.g., from Asp(OAll)-OH).
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
DMF
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, dissolve PyBOP or HATU (3 eq.) and DIEA (6 eq.) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the mixture at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the reaction for completion by cleaving a small amount of resin and analyzing by mass spectrometry.
-
Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 4: Cleavage from Resin and Final Deprotection
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the cyclized peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for cyclic peptide synthesis using this compound.
Caption: Simplified signaling pathway of cyclic RGD peptides via integrin.
References
- 1. scispace.com [scispace.com]
- 2. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Application of Fmoc-Lys(OAll).HCl in Branched Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptides are complex molecules with significant potential in various biomedical applications, including the development of synthetic vaccines (e.g., Multiple Antigenic Peptides or MAPs), drug delivery systems, and potent receptor agonists.[1] Their unique three-dimensional structure can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved immunogenicity compared to their linear counterparts. The synthesis of these intricate structures is critically dependent on an orthogonal protection strategy, allowing for the selective deprotection and elaboration of specific sites within the peptide sequence.
Fmoc-Lys(Alloc)-OH, the free acid form of Fmoc-Lys-OAll.HCl, is a pivotal building block in the solid-phase peptide synthesis (SPPS) of branched peptides. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for stepwise peptide chain elongation. The ε-amino group of the lysine side chain is protected by the allyloxycarbonyl (Alloc) group. The Alloc group is orthogonal to both the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups, meaning it can be selectively removed under specific conditions without affecting other protecting groups.[2] This selective deprotection of the lysine side chain unveils a free amine, which serves as the branching point for the synthesis of a second peptide chain.
The selective removal of the Alloc group is typically achieved through palladium(0)-catalyzed allyl transfer in the presence of a scavenger.[3] More recently, metal-free deprotection methods have also been developed, offering a more sustainable approach.[4] This document provides detailed application notes and experimental protocols for the use of Fmoc-Lys(Alloc)-OH in the synthesis of branched peptides, including quantitative data and visual diagrams of relevant workflows and pathways.
Data Presentation
The following tables summarize quantitative data for key steps in branched peptide synthesis using Fmoc-Lys(Alloc)-OH, including Alloc deprotection and final peptide purity.
Table 1: Comparison of On-Resin Alloc Deprotection Methods
| Deprotection Method | Reagents and Conditions | Purity of Deprotected Intermediate | Reference |
| Palladium-Catalyzed | 0.1 eq. Pd(PPh₃)₄, 20 eq. Phenylsilane in CH₂Cl₂ (2 x 20 min) | Comparable to metal-free method | [4] |
| Palladium-Catalyzed | Pd(PPh₃)₄, Morpholine | Effective for Alloc removal | [5] |
| Metal-Free | I₂/H₂O in PolarClean/EtOAc (1:4), 50 °C, 1.5 h | 99% | [4] |
| Metal-Free | I₂/H₂O in PolarClean/1,2-Dimethoxybenzene, 50 °C | >97% conversion, minimized side reactions | [6] |
Table 2: Purity and Yield of a Branched GLP-1 Analog Synthesized Using Fmoc-Lys(Alloc)-OH
| Synthesis Stage | Method | Purity/Yield | Reference |
| Crude Peptide after TFA Cleavage | Metal-free Alloc deprotection, SPPS | >70% purity | [6] |
| Overall Synthesis and Cleavage | Metal-free Alloc deprotection, SPPS | ~70% yield | [6] |
| Intermediate Linear Peptide | Modified SPPS in NBP/EtOAc | 74% purity | [6] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Alloc Deprotection on Solid Support
This protocol describes the selective removal of the Alloc protecting group from the lysine side chain of a resin-bound peptide using a palladium catalyst.
Materials:
-
Peptide-resin containing an Alloc-protected lysine residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Solid-phase synthesis vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in DCM in the reaction vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM under an inert atmosphere.
-
To this solution, add phenylsilane (20 equivalents relative to resin loading).
-
Add the resulting solution to the swollen resin.
-
Agitate the mixture gently for 20 minutes at room temperature.
-
Drain the reaction solution.
-
Repeat steps 4-6 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (3-5 times) to remove the catalyst and scavenger.
-
The resin is now ready for the coupling of the first amino acid of the branch chain.
Protocol 2: Metal-Free Alloc Deprotection on Solid Support
This protocol provides a sustainable, metal-free alternative for the selective cleavage of the Alloc group.
Materials:
-
Peptide-resin with an Alloc-protected lysine
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean
-
Ethyl acetate (EtOAc) or 1,2-Dimethoxybenzene (1,2-DMB)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in the chosen solvent system (e.g., PolarClean/EtOAc 1:4).
-
Prepare the deprotection solution of I₂ and H₂O in the solvent system. A typical condition is 5 equivalents of I₂ in a 1:8 mixture of H₂O and the organic solvent system.
-
Add the deprotection solution to the resin.
-
Heat the reaction mixture to 50 °C and agitate for 1.5 hours.
-
Monitor the reaction for completion using a suitable method (e.g., a test cleavage and LC-MS analysis of a small resin sample).
-
Once the deprotection is complete, wash the resin thoroughly with the solvent system to remove excess reagents.
-
The resin is now ready for the elongation of the side chain.
Protocol 3: Synthesis of a Branched Peptide Chain
This protocol outlines the general steps for synthesizing the branch chain after Alloc deprotection.
Materials:
-
Resin with deprotected lysine side-chain amine
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin in DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid for the branch chain by dissolving it in DMF with a coupling agent and a base.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added amino acid.
-
Wash the resin thoroughly with DMF.
-
-
Repeat steps 2 and 3 for each subsequent amino acid in the branch chain sequence.
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin can be washed and dried, or the N-terminus can be acetylated if required.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitate the crude branched peptide in cold diethyl ether, centrifuge, and dry.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Synthesis Workflow for Branched Peptides
Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Alloc)-OH.
MAPK Signaling Pathway in Immune Response
Caption: Simplified MAPK signaling pathway in innate immunity.
Experimental Workflow for In Vitro GLP-1 Receptor Activation Assay
Caption: Workflow for an in vitro GLP-1 receptor activation assay.
References
Application Notes and Protocols for Creating Peptide-Based Drug Delivery Systems Using Fmoc-Lys(OAll).HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific sites within the body is a paramount objective in modern drug development. Peptide-drug conjugates (PDCs) have emerged as a promising strategy, leveraging the high specificity of peptides to guide potent drug molecules to their intended targets, thereby enhancing efficacy and reducing off-target toxicity.[1][2][3][4] A critical component in the synthesis of well-defined PDCs is the ability to attach the drug to a specific site on the peptide. The use of orthogonally protected amino acids, such as Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine hydrochloride (Fmoc-Lys-OAll.HCl or Fmoc-Lys(Alloc)-OH), is instrumental in achieving this site-specific conjugation.[5][6][7]
The allyloxycarbonyl (Alloc) group serves as a temporary protecting group for the ε-amino group of the lysine side chain. Its key advantage lies in its stability to the basic conditions used for the removal of the Nα-Fmoc group (typically piperidine) and the acidic conditions used for the final cleavage of the peptide from the solid support (typically trifluoroacetic acid, TFA).[6][8] The Alloc group can be selectively removed under mild conditions using a palladium(0) catalyst, unmasking the lysine side-chain's primary amine for the specific attachment of a drug, linker, or imaging agent.[6][9] This methodology allows for the production of homogeneous PDCs with a defined drug-to-peptide ratio, which is crucial for consistent pharmacological activity.
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Lys(Alloc)-OH in the solid-phase synthesis of peptides and their subsequent conversion into peptide-drug conjugates.
Principle of the Method
The overall strategy for creating a peptide-based drug delivery system using Fmoc-Lys(Alloc)-OH involves a multi-step process, primarily conducted on a solid support (resin). The key steps are:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc/tBu chemistry. Fmoc-Lys(Alloc)-OH is incorporated at the desired position for drug conjugation.
-
Orthogonal Deprotection: Once the peptide sequence is complete, the Alloc group on the lysine side chain is selectively removed on-resin using a palladium(0) catalyst, while all other protecting groups remain intact.
-
On-Resin Drug Conjugation: The free ε-amino group of the deprotected lysine is then reacted with an activated drug-linker moiety to form a stable covalent bond.
-
Cleavage and Deprotection: The final peptide-drug conjugate is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid, typically TFA.
-
Purification and Analysis: The crude PDC is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and HPLC.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(Alloc)-OH
This protocol describes the manual synthesis of a peptide on a Rink Amide resin, incorporating Fmoc-Lys(Alloc)-OH at a specific site.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Alloc)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.95 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. Incorporate Fmoc-Lys(Alloc)-OH at the desired position using the same coupling procedure.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5x), followed by DCM (5x), and dry under vacuum.
Protocol 2: On-Resin Alloc Deprotection
This protocol details the selective removal of the Alloc protecting group from the lysine side chain.
Materials:
-
Peptide-resin from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or Morpholine
-
Dichloromethane (DCM), anhydrous and degassed
-
Argon or Nitrogen gas
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Deprotection Cocktail Preparation: In a separate, sealed vial, prepare the deprotection solution. For example, a solution of Pd(PPh₃)₄ (0.1 to 0.5 equivalents relative to the Alloc group) and PhSiH₃ (5 to 20 equivalents) in DCM.[9] Alternatively, morpholine can be used as a scavenger.[9]
-
Alloc Cleavage:
-
Drain the DCM from the resin.
-
Add the freshly prepared deprotection cocktail to the resin.
-
Shake the mixture at room temperature for 30 minutes to 2 hours. The reaction is typically repeated 1-2 times to ensure complete deprotection.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with DCM (5x).
-
To remove residual palladium catalyst, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 x 20 min).
-
Wash the resin thoroughly with DMF (5x) and then DCM (5x).
-
Dry the resin under vacuum.
-
Protocol 3: On-Resin Drug Conjugation
This protocol describes the acylation of the deprotected lysine side-chain with a carboxylic acid-containing drug or linker.
Materials:
-
Resin with deprotected lysine side-chain from Protocol 2
-
Carboxylic acid-functionalized drug or linker
-
HBTU or HATU
-
DIEA
-
DMF, peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Activation of Drug/Linker: In a separate vial, dissolve the carboxylic acid-functionalized drug or linker (3-5 equivalents relative to the lysine site), a coupling reagent such as HBTU or HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Conjugation Reaction:
-
Drain the DMF from the resin.
-
Add the activated drug/linker solution to the resin.
-
Shake the reaction mixture at room temperature for 2-4 hours, or overnight.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete acylation).
-
-
Washing: Drain the conjugation solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Final Cleavage, Deprotection, and Purification
Materials:
-
Peptide-drug conjugate-resin from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide-drug conjugate by adding the filtrate to cold diethyl ether.
-
Isolation: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide-drug conjugate pellet under vacuum.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.
-
Analysis and Lyophilization: Analyze the pure fractions by analytical HPLC and mass spectrometry. Pool the fractions containing the desired product and lyophilize to obtain the final peptide-drug conjugate as a white powder.
Data Presentation
The following tables provide representative quantitative data for the key steps in the synthesis of peptide-drug conjugates using Fmoc-Lys(Alloc)-OH. The actual results may vary depending on the specific peptide sequence, drug, and reaction conditions.
Table 1: Alloc Deprotection Efficiency
| Catalyst System | Scavenger | Equivalents (Pd(PPh₃)₄) | Equivalents (Scavenger) | Time (min) | Purity after Deprotection (%) | Reference |
| Pd(PPh₃)₄ | Phenylsilane | 0.0312 M solution | 0.750 M solution | 2 x 30 | 82 | [5] |
| Pd(PPh₃)₄ | Phenylsilane | 0.5 | 20 | 3 x 30 | >95 | |
| Pd(PPh₃)₄ | Morpholine | 1.0 | 190 | 300 | Not specified | [9] |
Table 2: Example Yields for Peptide-Drug Conjugate Synthesis
| Step | Intermediate/Product | Starting Amount (Resin) | Yield | Purity (by HPLC) | Reference |
| SPPS | Crude Peptide | 0.1 mmol | ~80-95% (crude) | 65-75% | (analogy) |
| Alloc Deprotection | Deprotected Peptide-Resin | 0.1 mmol | >95% conversion | >80% | [5] |
| Drug Conjugation | Crude PDC-Resin | 0.1 mmol | ~70-90% (on-resin) | Not applicable | Representative |
| Cleavage & Purification | Final Purified PDC | 0.1 mmol | 20-40% (overall) | >95% | (analogy) |
Visualizations
Workflow for Peptide-Drug Conjugate Synthesis
Caption: Workflow for creating a peptide-drug conjugate using Fmoc-Lys(Alloc)-OH.
Orthogonal Deprotection and Conjugation Logic
Caption: Logic of orthogonal deprotection for site-specific drug conjugation.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. diva-portal.org [diva-portal.org]
- 3. Buy Fmoc-Lys(Alloc)-OH | 146982-27-6 [smolecule.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017114191A1 - Method for preparing sermaglutide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
The Strategic Role of Fmoc-Lys-OAll.HCl in Crafting Peptide-Based Cancer Therapeutics
Fmoc-Lys-OAll.HCl, an N-α-Fmoc protected L-lysine with its C-terminus shielded by an allyl (All) ester, serves as a critical building block in the solid-phase peptide synthesis (SPPS) of sophisticated peptide-based cancer therapeutics. Its unique orthogonal protection scheme, where the allyl ester can be selectively removed under mild conditions without affecting the acid-labile or base-labile protecting groups commonly used in Fmoc-SPPS, opens avenues for complex peptide modifications. This attribute is particularly valuable in the design of targeted drug delivery systems, cyclic peptides with enhanced stability and activity, and peptide-drug conjugates.
The primary application of this compound lies in its utility as a C-terminal protecting group that facilitates on-resin, C-terminal modifications.[1] This is a departure from the more common use of resins where the peptide is directly attached via its C-terminus. By employing this compound as the initial amino acid, the peptide chain is anchored to the resin through the lysine side-chain, leaving the C-terminal allyl ester exposed for selective cleavage. This strategy is instrumental in the synthesis of head-to-tail cyclic peptides and peptides requiring C-terminal functionalization with moieties such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) to improve pharmacokinetic profiles.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysinate hydrochloride | |
| CAS Number | 815619-80-8 | [1] |
| Molecular Formula | C24H29ClN2O4 | [2] |
| Molecular Weight | 444.95 g/mol | [1][2] |
| Appearance | White to yellow solid | [1][2] |
| Purity | ≥ 97% | [1] |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Core Applications in Peptide-Based Cancer Therapeutics
The strategic incorporation of this compound enables the development of innovative anti-cancer peptides through several key mechanisms:
-
Cyclization for Enhanced Stability and Potency: Cyclic peptides often exhibit superior metabolic stability and binding affinity compared to their linear counterparts. The use of this compound allows for the synthesis of a linear peptide precursor on a solid support, followed by the selective deprotection of the C-terminal allyl ester and subsequent on-resin head-to-tail cyclization. This approach has been utilized in the synthesis of macrocyclic peptides designed to inhibit specific protein-protein interactions crucial for cancer cell survival and proliferation, such as targeting lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers.[3]
-
Site-Specific Conjugation of Payloads: The ability to selectively deprotect the C-terminus on-resin provides a handle for the attachment of cytotoxic drugs, creating potent peptide-drug conjugates (PDCs). This targeted delivery approach minimizes systemic toxicity by concentrating the therapeutic agent at the tumor site.
-
Development of Theranostic Agents: The free C-terminus can be conjugated with imaging agents (e.g., fluorescent dyes or radiochelators) to create theranostic peptides. These agents allow for simultaneous diagnosis, real-time monitoring of drug delivery, and therapeutic action.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound as the C-terminal residue and subsequent peptide elongation.
Materials:
-
Rink Amide resin or other suitable solid support
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, PyBOP)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the linker.
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly coupled amino acid.
-
Peptide Elongation: Repeat the coupling and deprotection steps for each subsequent Fmoc-amino acid in the desired sequence.[3]
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM.
Protocol for On-Resin C-Terminal Allyl Deprotection
This protocol details the selective removal of the C-terminal allyl ester, a key step for subsequent modifications.
Materials:
-
Peptidyl-resin with C-terminal allyl ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Allyl scavenger (e.g., Phenylsilane, N-Methylaniline)
-
Solvent: Anhydrous and deoxygenated DCM or THF
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in the reaction solvent (e.g., DCM) in a reaction vessel.
-
Catalyst and Scavenger Preparation: In a separate flask, dissolve the palladium catalyst and the allyl scavenger in the reaction solvent. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin suspension. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by DMF, DCM, and a chelating wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium. Finally, wash again with DMF and DCM.[5]
Signaling Pathways Targeted by Peptides Designed with this compound
While this compound is a synthetic tool and does not directly interact with signaling pathways, it enables the synthesis of peptides that target various cancer-related pathways. For instance, macrocyclic peptides synthesized using this building block can be designed to inhibit protein-protein interactions within pathways that are often dysregulated in cancer.
One such example involves the inhibition of Lysine-Specific Demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in transcriptional regulation and is overexpressed in many cancers, contributing to tumor progression. Peptides that can disrupt the interaction of LSD1 with its binding partners can modulate gene expression and inhibit cancer cell growth.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Automated Solid-Phase Synthesis with Fmoc-Lys(OAll).HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of orthogonally protected amino acids is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide structures such as branched, cyclic, and modified peptides. Among these, Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine hydrochloride (Fmoc-Lys(Alloc)-OH·HCl) is a valuable building block. The allyloxycarbonyl (Alloc) protecting group is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the base-labile Fmoc group commonly used in Fmoc-SPPS. This orthogonality allows for the selective deprotection of the lysine side-chain on the solid support, providing a unique site for modification.
These application notes provide detailed protocols for the use of Fmoc-Lys(Alloc)-OH in automated SPPS, with a focus on microwave-assisted methods. The information presented is intended to guide researchers in developing robust and efficient syntheses of complex peptides for applications in drug discovery and development.
Data Presentation
The following tables summarize quantitative data for the synthesis of branched peptides using Fmoc-protected amino acids, including those with orthogonal protecting groups like Alloc, on an automated microwave peptide synthesizer.
Table 1: Purity of Branched Peptides Synthesized via Automated Microwave-Enhanced SPPS [1]
| Peptide Sequence | Branching Residue | Crude Purity (%) | Synthesis Time (approx.) |
| gp41659–671 (variant 1) | Lys(Mmt) | 79 | 3 h 5 min |
| gp41659–671 (variant 2) | Lys(Alloc) | 82 | 3 h 5 min |
| gp41659–671 (variant 3) | Lys(ivDde) | 93 | 3 h 5 min |
Table 2: Purity of Unsymmetrically Branched Peptides Synthesized via Automated Microwave-Enhanced SPPS [2]
| Peptide | Crude Purity (%) | Synthesis Time |
| Lactoferricin-Lactoferrampin Chimera | 77 | < 5 h |
| Ub(47-76)-H2B(118-126) | 75 | < 5 h |
| Tetra-branched Antifreeze Peptide | 71 | < 5 h |
Table 3: Purity of Symmetrically Branched Peptides Synthesized via Automated Microwave-Enhanced SPPS [3]
| Peptide | Crude Purity (%) | Synthesis Time |
| Tetra-branched Acyl Carrier Protein (ACP) | 70 | < 2 h |
| Tetra-branched M10 | 50 | < 4 h |
| Octameric G3KL Dendrimer | 80 | < 2 h |
Experimental Protocols
Protocol 1: General Automated Fmoc-SPPS Cycle (Microwave-Assisted)
This protocol describes a standard cycle for the addition of an amino acid during automated microwave-assisted Fmoc-SPPS on a CEM Liberty Blue™ synthesizer.[1][4]
1. Resin Preparation:
-
Start with a suitable resin, such as Rink Amide ProTide™ LL resin, for the synthesis of peptide amides.[1]
-
Swell the resin in N,N-dimethylformamide (DMF) prior to the first synthesis cycle.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF.[1]
-
Apply microwave energy (e.g., 1 minute at 90°C) to accelerate the deprotection.[4]
-
Wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
For a 0.1 mmol scale synthesis, use a 5-fold excess of the Fmoc-amino acid (0.2 M in DMF).[1][4]
-
Use a suitable coupling activator system, such as N,N'-diisopropylcarbodiimide (DIC) (1.0 M in DMF) and Oxyma Pure (1.0 M in DMF).[1]
-
For the coupling of Fmoc-Lys(Alloc)-OH, the same conditions can be applied.
-
Apply microwave energy (e.g., 2 minutes at 90°C) to drive the coupling reaction to completion.[4] For sterically hindered amino acids, a double coupling may be necessary.[4]
-
No washing step is required after coupling in a "No-Wash" methodology.[5]
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of 10% acetic anhydride in DMF.[2]
Protocol 2: On-Resin Alloc Deprotection (Automated Microwave-Assisted)
This protocol outlines the selective removal of the Alloc group from the lysine side-chain on the resin using an automated microwave peptide synthesizer.[1]
1. Resin Preparation:
-
After completion of the peptide chain elongation, wash the resin-bound peptide with dichloromethane (DCM).
2. Deprotection Cocktail Preparation:
-
Prepare a solution of the palladium catalyst, for example, 0.025 M tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DCM.
-
Prepare a separate solution of the scavenger, for example, 0.50 M phenylsilane (PhSiH₃) in DCM.
3. Automated Deprotection Cycle:
-
Program the synthesizer to perform the following steps:
-
Wash the resin with DCM.
-
Add the phenylsilane solution to the reaction vessel and allow it to react for a specified time (e.g., 2 x 15 minutes at room temperature or with gentle heating).
-
Add the Pd(PPh₃)₄ solution to the reaction vessel.
-
Allow the reaction to proceed for a set duration (e.g., 2 x 15 minutes at a controlled temperature, such as 40°C).
-
Wash the resin extensively with DCM to remove the catalyst and byproducts.
-
Wash the resin with DMF to prepare for the subsequent coupling step.
-
4. Verification of Deprotection (Optional):
-
To confirm the complete removal of the Alloc group, a small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry.
Protocol 3: Synthesis of a Branched Peptide
This protocol describes the synthesis of a branched peptide by coupling a second peptide chain to the deprotected lysine side-chain.
1. Linear Peptide Synthesis:
-
Synthesize the main peptide chain using the automated Fmoc-SPPS protocol (Protocol 1), incorporating Fmoc-Lys(Alloc)-OH at the desired branching point.
2. On-Resin Alloc Deprotection:
-
Selectively deprotect the Alloc group on the lysine side-chain using the automated protocol (Protocol 2).
3. Synthesis of the Peptide Branch:
-
Synthesize the second peptide chain (the branch) on the deprotected lysine side-chain by repeating the automated Fmoc-SPPS cycle (Protocol 1) for each amino acid in the branch.
4. Cleavage and Deprotection:
-
Once the synthesis of the branched peptide is complete, cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/H₂O/TIS/DODT 92.5:2.5:2.5:2.5).[1]
5. Purification and Analysis:
-
Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Troubleshooting
Issue: Incomplete Alloc Deprotection
-
Possible Cause: Inefficient catalyst activity or insufficient reaction time.
-
Solution:
-
Ensure the Pd(PPh₃)₄ catalyst is fresh and has been stored under an inert atmosphere.
-
Increase the reaction time or temperature for the deprotection step.
-
Repeat the deprotection cycle.
-
Consider using an alternative scavenger such as dimethylamine-borane complex, which can lead to quantitative removal of the Alloc group.
-
Issue: Side Reactions During Alloc Deprotection
-
Possible Cause: Reaction of the palladium catalyst with other functional groups on the peptide.
-
Solution:
-
Ensure that sensitive amino acids are appropriately protected.
-
The use of phenylsilane as a scavenger is generally considered mild and less prone to side reactions.
-
Issue: Low Purity of the Final Peptide
-
Possible Cause: Incomplete coupling or deprotection steps during the SPPS cycles.
-
Solution:
-
Optimize coupling times and temperatures, especially for sterically hindered amino acids. Consider double coupling.
-
Ensure efficient Fmoc deprotection by monitoring the UV absorbance of the dibenzofulvene-piperidine adduct if the synthesizer has this capability.
-
For peptides prone to aggregation, consider using pseudoproline dipeptides or Dmb-dipeptides in the sequence.[4]
-
Visualizations
Caption: Automated Fmoc-SPPS Workflow Diagram.
Caption: On-Resin Alloc Deprotection Workflow.
Caption: GLP-1 Receptor Signaling Pathway for Liraglutide.
References
Application Notes and Protocols for Bioconjugation Techniques Utilizing the Allyl Ester Functionality
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of bioconjugation techniques that leverage the unique properties of the allyl ester functionality. The allyl ester group serves as a versatile protecting group for carboxylic acids, offering stability across a wide range of chemical conditions and allowing for selective removal under mild, palladium-catalyzed protocols. This orthogonality makes it an invaluable tool in complex multi-step syntheses, particularly in peptide chemistry, for applications such as peptide cyclization and the synthesis of modified biomolecules.
Application Notes
The primary application of the allyl ester in bioconjugation is as a temporary protecting group for carboxylic acids. Its stability to both acidic and basic conditions allows for the selective deprotection of other protecting groups, such as Fmoc and Boc, commonly used in solid-phase peptide synthesis (SPPS). The deprotection of the allyl ester is most commonly achieved through palladium(0)-catalyzed allylic substitution, which is highly efficient and chemoselective.
Key Applications Include:
-
On-Resin Peptide Cyclization: Allyl esters are instrumental in the synthesis of head-to-tail or side-chain cyclized peptides. By protecting the C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Aspartic or Glutamic acid), the linear peptide can be assembled on a solid support. Subsequent selective deprotection of the allyl ester allows for intramolecular cyclization, which can enhance the peptide's biological activity, stability, and cell permeability.
-
Synthesis of Complex Peptides and Proteins: The orthogonality of the allyl ester protecting group allows for the site-specific modification of peptides and proteins. For example, a specific carboxylic acid can be deprotected to allow for conjugation with another molecule, such as a drug or a fluorescent label.
-
Drug Delivery and Prodrug Strategies: The allyl ester can be used to mask a carboxylic acid in a prodrug, which can then be activated in a specific environment, for example, through targeted delivery of a palladium catalyst.
-
Modification of Carbohydrates and Nucleosides: While less common than in peptide chemistry, the allyl group can also be used as a protecting group in the synthesis of modified carbohydrates and nucleosides, enabling the site-specific introduction of functional groups for bioconjugation.
Palladium-Catalyzed Deprotection of Allyl Esters
The most prevalent method for the cleavage of allyl esters in bioconjugation is through a palladium(0)-catalyzed reaction. The mechanism involves the formation of a π-allylpalladium(II) complex, which is then attacked by a nucleophilic scavenger, releasing the deprotected carboxylic acid and regenerating the palladium(0) catalyst.
Critical Components of the Deprotection Reaction:
-
Palladium(0) Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most commonly used catalyst.
-
Allyl Cation Scavenger: A scavenger is required to trap the allyl cation generated during the reaction, preventing side reactions such as re-allylation of the deprotected carboxylate or other nucleophilic residues. The choice of scavenger is critical for reaction efficiency and to avoid side products. Common scavengers include:
-
Phenylsilane (PhSiH₃)
-
N,N'-Dimethylbarbituric acid (DMBA)
-
Morpholine
-
Pyrrolidine
-
Dimethylamine-borane complex (Me₂NH·BH₃)
-
-
Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for on-resin reactions.
Reaction Conditions:
The deprotection is typically carried out at room temperature under an inert atmosphere to protect the palladium catalyst from oxidation. However, microwave-assisted deprotection at slightly elevated temperatures (e.g., 40°C) has been shown to significantly reduce reaction times.
Quantitative Data Summary
The efficiency of allyl ester deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction conditions. The following tables summarize representative quantitative data from the literature.
| Catalyst (mol%) | Scavenger (equiv.) | Solvent | Time | Temperature | Yield (%) | Biomolecule | Reference |
| Pd(PPh₃)₄ (0.3) | N-Methylmorpholine/Acetic Acid | Chloroform | 20-60 min | Room Temp. | High (Qualitative) | Peptide on Resin | [1] |
| Pd(PPh₃)₄ (cat.) | Phenylsilane (15) | DCM | 2 x 5 min | 40°C (Microwave) | >98 (Purity) | Peptide on Resin | [2] |
| Pd(PPh₃)₄ (0.25) | Phenylsilane (15) | DCM | 2 x 30 min | Room Temp. | Complete Deprotection | Peptide on Resin | [3] |
| Pd(PPh₃)₄ (cat.) | Diethylamine/Formic Acid | THF | Overnight | Room Temp. | High (Qualitative) | Peptide on Resin | [4] |
| Pd(PPh₃)₄ (cat.) | Dimethylbarbituric acid (0.55) | THF | 2 h | Room Temp. | High (Qualitative) | Peptide in Solution | [5] |
Table 1: Comparison of Palladium-Catalyzed Allyl Ester Deprotection Conditions. This table provides a comparative overview of different reaction conditions for the palladium-catalyzed deprotection of allyl esters, primarily in the context of peptide synthesis.
| Scavenger | Byproducts | Efficacy Notes | Reference |
| Phenylsilane (PhSiH₃) | Silyl byproducts | Widely used and effective. | [2] |
| N,N'-Dimethylbarbituric acid (DMBA) | Allyl-DMBA adduct | Effective, often used in solution-phase deprotections. | [5] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | Minimal reported | Reported to be highly effective for Alloc deprotection of secondary amines, preventing re-alkylation. | [6] |
| Morpholine | Allyl-morpholine adduct | A common and effective nucleophilic scavenger. | [6] |
Table 2: Common Scavengers for Palladium-Catalyzed Deallylation. This table outlines common scavengers used in the deprotection of allyl esters and related allyl-containing protecting groups, with notes on their efficacy.
Experimental Protocols
Protocol 1: On-Resin Deprotection of an Allyl Ester for Peptide Synthesis
This protocol describes a standard method for the deprotection of a C-terminal allyl ester on a solid-phase peptide synthesis resin using Pd(PPh₃)₄ and phenylsilane.
Materials:
-
Peptide-resin with a C-terminal allyl ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
5 mM Sodium diethyldithiocarbamate in DMF (for palladium scavenging)
-
Solid-phase synthesis vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in anhydrous DCM in the solid-phase synthesis vessel for 20 minutes.
-
Drain the DCM.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in anhydrous DCM.
-
Purge the reaction vessel with an inert gas for 5 minutes.
-
Add the deprotection solution to the resin and agitate the mixture for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 5 and 6 one more time with a fresh deprotection solution.
-
Wash the resin thoroughly with DCM (3 x volumes).
-
To remove residual palladium catalyst, wash the resin with a 5 mM solution of sodium diethyldithiocarbamate in DMF (3 x volumes).
-
Wash the resin with DMF (3 x volumes).
-
Wash the resin with DCM (3 x volumes).
-
The resin with the deprotected carboxylic acid is now ready for the next step (e.g., cyclization or cleavage).
Protocol 2: On-Resin Head-to-Tail Peptide Cyclization Following Allyl Ester Deprotection
This protocol outlines the steps for the cyclization of a linear peptide on a solid support after the deprotection of the C-terminal allyl ester.
Materials:
-
Peptide-resin with a deprotected C-terminal carboxylic acid and a deprotected N-terminal amine.
-
Cyclization reagents (e.g., PyBOP/HOBt/DIPEA or HATU/HOAt/DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
Procedure:
-
Following the deprotection of the C-terminal allyl ester (Protocol 1) and the N-terminal Fmoc group (using standard piperidine/DMF treatment), wash the resin thoroughly with DMF.
-
Prepare the cyclization cocktail by dissolving the coupling reagents (e.g., PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.)) in anhydrous DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the peptide sequence. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for free amines).
-
Once the cyclization is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5 x volumes).
-
Wash the resin with DCM (5 x volumes).
-
Dry the resin under vacuum. The cyclized peptide can now be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis
Troubleshooting Guide: Incomplete Allyl Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete removal of allyl-based protecting groups (e.g., Alloc, O-Allyl) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete allyl deprotection in SPPS?
Incomplete allyl deprotection can stem from several factors, including:
-
Catalyst Issues: The palladium catalyst, most commonly Pd(PPh₃)₄, can be sensitive to oxidation.[1][2] Inadequate handling, such as exposure to air for prolonged periods, can lead to decreased catalytic activity.[2]
-
Reagent Quality and Concentration: Degradation or insufficient equivalents of the catalyst, scavenger, or other reagents can lead to an incomplete reaction.[3]
-
Reaction Conditions: Suboptimal reaction time, temperature, or solvent choice can hinder the deprotection efficiency.[1][4]
-
Steric Hindrance: The local environment of the peptide on the resin can sometimes physically block the catalyst from accessing the allyl group.
-
Peptide Aggregation: Inter- or intra-chain hydrogen bonding can cause the peptide-resin to aggregate, limiting reagent accessibility.[3][5]
Q2: Which palladium catalyst and scavenger combination is most effective?
The most traditional and widely used method involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. The scavenger's role is to trap the allyl group after it is cleaved from the peptide, preventing side reactions.
Commonly used scavengers include:
-
N,N'-Dimethylbarbituric acid (DMB)
-
4-Mercaptophenylacetic acid (MPAA)[4]
-
Tributyltin hydride (Bu₃SnH)[9]
The choice of scavenger can influence the reaction's speed and efficiency under near-neutral conditions.[10][11]
Q3: How can I monitor the completeness of the deprotection reaction?
Several methods can be employed to monitor the progress of allyl deprotection:
-
High-Resolution Magic Angle Spinning (HR-MAS) NMR: This technique allows for direct observation of the resin-bound peptide and can confirm the disappearance of the allyl group signals.[5]
-
Test Cleavage and Mass Spectrometry (MS): A small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry to detect any remaining allyl-protected peptide.[6]
-
Colorimetric Tests (e.g., Kaiser Test): Following a successful deprotection of an N-terminal Alloc group, a Kaiser test will give a positive result (blue color), indicating the presence of a free primary amine.[3] A negative result suggests an incomplete reaction.
Q4: Are there any metal-free alternatives for allyl deprotection?
Yes, recent advancements have led to the development of metal-free deprotection methods. One such protocol uses iodine and water (I₂/H₂O) in an environmentally friendly solvent mixture like PolarClean/ethyl acetate.[4] This method proceeds through an iodocyclization mechanism and has been shown to be efficient and compatible with one-pot coupling procedures.[4]
Troubleshooting & Optimization Strategies
| Issue | Symptom | Recommended Action |
| Incomplete Deprotection | MS analysis shows a significant peak corresponding to the allyl-protected peptide. | 1. Repeat the deprotection step: A second treatment with fresh reagents is often sufficient to drive the reaction to completion.[6][12] 2. Increase reaction time and/or temperature: For sluggish reactions, extending the reaction time or gently heating (e.g., using microwave synthesis) can improve yields.[1] 3. Use fresh catalyst: Ensure the Pd(PPh₃)₄ is of high quality and has been stored under inert conditions to prevent oxidation.[2] |
| Suspected Catalyst Inactivation | The reaction fails to proceed even with fresh reagents. | 1. Ensure inert atmosphere: While some studies show tolerance to atmospheric conditions, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent catalyst oxidation.[1][2] 2. Use a different batch of catalyst: If possible, try a new vial or batch of the palladium catalyst. |
| Potential Peptide Aggregation | Inconsistent results or known "difficult sequence". | 1. Swell the resin adequately: Ensure the resin is properly swollen in a suitable solvent before starting the deprotection.[12][13] 2. Incorporate structure-disrupting elements: If aggregation is a known issue for the sequence, consider strategies used for difficult couplings, such as the use of chaotropic salts or alternative solvents.[3] |
| Side Reactions | Appearance of unexpected byproducts in the MS analysis. | 1. Optimize scavenger choice: The choice of scavenger can be critical. For instance, amine-borane complexes can prevent the formation of allylamine byproducts.[10][11] 2. Ensure complete removal of reagents: Thoroughly wash the resin after deprotection to remove all traces of the catalyst and scavenger, which could interfere with subsequent steps.[12] |
Experimental Protocols
Protocol 1: Standard Palladium-Catalyzed Allyl Deprotection
This protocol is a general guideline for the removal of Alloc or O-Allyl groups using Pd(PPh₃)₄ and phenylsilane.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) or chloroform for at least 30 minutes.[6][12]
-
Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents based on resin loading) in DCM.[6]
-
Add Scavenger: To the palladium solution, add phenylsilane (20 equivalents).[6]
-
Deprotection Reaction: Add the reagent mixture to the swollen resin. Agitate the mixture at room temperature for 20-30 minutes.[6][14]
-
Repeat (if necessary): Drain the reaction solution and repeat the deprotection with a fresh solution.[6]
-
Washing: After the final deprotection step, wash the resin thoroughly with DCM (3-5 times) to remove all residual catalyst and scavenger.[6][12]
-
Monitoring: Perform a test cleavage on a small amount of resin and analyze by MS to confirm complete deprotection.[6]
Protocol 2: Microwave-Assisted Allyl Deprotection
Microwave irradiation can significantly shorten the required reaction time.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Reagent Addition: Add Pd(PPh₃)₄ and phenylsilane to the resin suspension.
-
Microwave Irradiation: Perform the deprotection in a microwave synthesizer for 5 minutes at 38°C.[1]
-
Repeat: A second 5-minute irradiation is typically performed to ensure complete removal.[1]
-
Washing: Wash the resin thoroughly with DMF and then DCM.
Visual Guides
Allyl Deprotection Workflow
Caption: A flowchart for troubleshooting incomplete allyl deprotection.
Palladium-Catalyzed Allyl Deprotection Mechanism
Caption: Key steps in palladium-catalyzed allyl deprotection.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with Fmoc-Lys-OAll.HCl
Welcome to the Technical Support Center for Fmoc-Lys-OAll.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound, or Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine hydrochloride, is a derivative of the amino acid lysine used as a building block in SPPS.[1] Its key feature is the orthogonal protection of the α-amino and ε-amino groups. The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group is base-labile and removed at each cycle of peptide elongation. The Alloc (allyloxycarbonyl) group on the ε-amino side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[2] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support, enabling the synthesis of:
-
Cyclic peptides: On-resin cyclization can be performed between the deprotected lysine side chain and other functional groups in the peptide sequence.
-
Branched peptides: The lysine side chain can serve as an attachment point for another peptide chain.
-
Modified peptides: The deprotected amine can be conjugated to various molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG).[1]
Q2: What is the difference between Fmoc-Lys(Alloc)-OH and this compound?
Fmoc-Lys(Alloc)-OH is the free acid form, while this compound is the hydrochloride salt. The HCl salt form can improve the solubility and handling of the compound.[3] In solution for coupling, the HCl is typically neutralized by the base present in the coupling reaction mixture.
Q3: What are the recommended storage and handling conditions for this compound?
This compound should be stored at 2-8°C under an inert atmosphere to prevent degradation. For long-term storage of solutions, it is recommended to store them at -20°C or -80°C.[4] Solutions in DMSO are reported to be stable for up to 6 months at -80°C.[4] It is advisable to prepare fresh solutions for optimal performance and to minimize the risk of degradation, especially from moisture.
Q4: What are the common side reactions associated with the Alloc protecting group?
The primary side reactions are related to its removal. Incomplete deprotection can lead to failure sequences. The palladium catalyst used for Alloc removal can also be problematic. For instance, it can be poisoned by sulfur-containing residues like cysteine, leading to incomplete deprotection.[5] Additionally, residual palladium in the final peptide product can be a concern for biological applications and may require specific washing steps for its removal.[6]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Alloc Deprotection
Symptom: HPLC or mass spectrometry analysis after Alloc deprotection shows a significant amount of starting material (Alloc-protected peptide).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Palladium Catalyst | The palladium catalyst, typically Pd(PPh₃)₄, is sensitive to oxidation. Use fresh, high-quality catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Scavenger | A scavenger is crucial to trap the allyl cation generated during the reaction and prevent it from reattaching to the peptide. Ensure you are using a sufficient excess of the scavenger. Phenylsilane (PhSiH₃) and dimethylamine borane (Me₂NH·BH₃) are common choices.[6] |
| Catalyst Poisoning | If your peptide sequence contains sulfur-containing amino acids like cysteine or methionine, the palladium catalyst can be poisoned. Consider using a larger excess of the catalyst or perform repeated deprotection steps. |
| Steric Hindrance | The Alloc group may be sterically hindered within the peptide sequence, making it less accessible to the catalyst. Increasing the reaction time or temperature (if using a microwave synthesizer) may improve deprotection efficiency.[5] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit reagent access to the peptide. Ensure the resin is properly swollen in a suitable solvent (e.g., DCM or DMF) before starting the deprotection reaction. |
Issue 2: Side Reactions During Alloc Deprotection
Symptom: HPLC analysis shows unexpected peaks with masses corresponding to byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Allyl Scrambling | The cleaved allyl group can potentially reattach to other nucleophilic sites on the peptide, such as tryptophan or methionine. Using an effective scavenger in sufficient excess is the best way to prevent this. |
| Reduction of the Allyl Group | If using hydrazine for the removal of other protecting groups like ivDde in the same synthesis, it can reduce the double bond of the Alloc group, rendering it resistant to palladium-catalyzed cleavage. Ensure that the protecting group strategy is fully orthogonal. |
| Peptide Degradation | Prolonged exposure to the deprotection cocktail or elevated temperatures can lead to degradation of sensitive peptide sequences. Optimize the reaction time and temperature to achieve complete deprotection with minimal degradation. |
Issue 3: Incomplete Coupling of this compound
Symptom: Deletion of the lysine residue is observed in the final peptide sequence by mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | The bulky Fmoc and Alloc groups can sometimes hinder the coupling reaction. Using a more potent coupling reagent like HATU or HCTU can improve efficiency. Double coupling may also be necessary. |
| Poor Solubility | This compound has good solubility in DMSO (≥ 100 mg/mL) but may have lower solubility in other common SPPS solvents.[4] Ensure the amino acid is fully dissolved before adding it to the reaction vessel. A mixture of DMF and DMSO can be used to improve solubility.[7] |
| Suboptimal Activation | Ensure that the pre-activation time for the coupling reaction is sufficient. Follow the recommended protocols for your chosen coupling reagents. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol describes a standard manual coupling cycle on a 0.1 mmol scale.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF (5 mL) for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling:
-
In a separate vial, dissolve this compound (4 eq, 0.4 mmol), an activating agent (e.g., HCTU, 3.9 eq, 0.39 mmol), and a base (e.g., DIPEA, 8 eq, 0.8 mmol) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
Protocol 2: On-Resin Alloc Deprotection (Palladium-Catalyzed)
This protocol is for the deprotection of the Alloc group on a 0.1 mmol scale.
-
Resin Preparation: Wash the peptide-resin with DCM (3 x 5 mL).
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 eq, 0.01-0.025 mmol) in DCM (5 mL). Add the scavenger, for example, phenylsilane (20 eq, 2 mmol).
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Gently agitate the suspension under an inert atmosphere for 20-30 minutes.
-
Drain the solution.
-
Repeat the deprotection step with a fresh cocktail for another 20-30 minutes to ensure completion.
-
-
Washing:
-
Wash the resin extensively with DCM (5 x 5 mL).
-
Wash with a solution of 0.5% DIPEA in DMF (2 x 5 mL).
-
Wash with a solution of sodium diethyldithiocarbamate (0.5% in DMF) to scavenge residual palladium (optional but recommended).
-
Wash thoroughly with DMF (5 x 5 mL) and finally with DCM (5 x 5 mL).
-
-
Confirmation: Cleave a small amount of resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.
Data Presentation
Table 1: Comparison of On-Resin Alloc Deprotection Methods
| Method | Catalyst/Reagent | Scavenger | Solvent | Time | Temperature | Purity | Reference(s) |
| Classical Palladium | Pd(PPh₃)₄ (0.1-0.25 eq) | Phenylsilane (20 eq) | DCM | 2 x 20-30 min | Room Temp | >95% | [8] |
| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane | DMF | 2 x 5 min | 38°C | >98% | [5] |
| Metal-Free | Iodine (I₂) / Water | N/A | PolarClean/EtOAc | 1.5 hours | 50°C | ~99% | [9] |
This table summarizes key parameters for different Alloc deprotection methods, providing a basis for selecting the most appropriate protocol for a given synthesis. The purity values are as reported in the cited literature and may vary depending on the peptide sequence and experimental conditions.
References
- 1. mesalabs.com [mesalabs.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
How to avoid N-allylated byproducts in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of N-allylated byproducts during peptide synthesis.
Troubleshooting Guide: N-Allylated Byproducts
This guide addresses common issues encountered during the removal of allyl-based protecting groups, a frequent source of N-allylated impurities.
Q1: I've detected a mass corresponding to my peptide +40 Da after Alloc deprotection. What is this impurity?
A1: A mass increase of 40 Da strongly suggests the presence of an N-allylated byproduct. This occurs when the allyl cation, generated during the deprotection of the allyloxycarbonyl (Alloc) group, is not effectively trapped and subsequently reacts with the newly deprotected amine of your peptide. This "allyl back-alkylation" is a known side reaction in peptide synthesis when using allyl-based protecting groups.
Q2: My HPLC chromatogram shows a significant side product peak after Alloc deprotection. How can I confirm if it's an N-allylated species?
A2: To confirm the identity of the side product, you can use the following analytical methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): As you've already observed, the mass of the N-allylated peptide will be 40 Da higher than the target peptide.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can pinpoint the location of the modification. The fragmentation pattern of the N-allylated peptide will show a characteristic mass shift for the fragment ions containing the modified N-terminus or a modified amino acid side chain (e.g., on a lysine residue).
-
High-Resolution Mass Spectrometry (HRMS): This can provide a more accurate mass of the impurity, further confirming its elemental composition.
Q3: I am observing incomplete Alloc deprotection along with the N-allylation side product. What could be the cause?
A3: Incomplete deprotection and N-allylation can be linked. Potential causes include:
-
Inefficient Scavenging: The scavenger used may not be efficient enough to trap all the generated allyl cations, leading to both incomplete reaction and side product formation.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to oxidation. If the reaction is not performed under an inert atmosphere, the catalyst's activity can decrease, leading to incomplete deprotection.
-
Insufficient Reagent Stoichiometry: The amounts of the palladium catalyst and the scavenger may be insufficient relative to the amount of peptide on the resin.
-
Reaction Time: The deprotection reaction time may not be long enough for complete removal of the Alloc group.
Q4: How can I minimize or eliminate the formation of N-allylated byproducts during my next synthesis?
A4: The most effective way to prevent N-allylation is to use an efficient allyl scavenger in your deprotection cocktail. The choice and concentration of the scavenger are critical. For subsequent syntheses, consider the following:
-
Optimize Your Scavenger: Dimethylamine-borane complex (Me₂NH·BH₃) is often reported to be more effective than other scavengers like phenylsilane (PhSiH₃) or morpholine, especially for deprotecting secondary amines.
-
Increase Scavenger Concentration: Ensure you are using a sufficient excess of the scavenger.
-
Ensure an Inert Atmosphere: Perform the deprotection reaction under an inert gas like argon or nitrogen to protect the palladium catalyst.
-
Optimize Reaction Conditions: Consider adjusting the reaction time and temperature. Microwave-assisted deprotection can sometimes offer faster and cleaner reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-allylation in the context of peptide synthesis?
A1: N-allylation is an undesirable side reaction where an allyl group (-CH₂-CH=CH₂) is covalently attached to a nitrogen atom of the peptide. This most commonly occurs at the N-terminal amine or the side-chain amine of amino acids like lysine during the removal of an allyl-based protecting group, such as the allyloxycarbonyl (Alloc) group.
Q2: What is the mechanism of N-allylation during Alloc deprotection?
A2: The deprotection of the Alloc group is typically catalyzed by a palladium(0) complex. In this process, a π-allyl-palladium intermediate is formed, which then releases a reactive allyl cation. If this cation is not immediately trapped by a "scavenger" molecule in the reaction mixture, it can be attacked by the newly deprotected, nucleophilic amine of the peptide, resulting in the formation of an N-allylated byproduct.
Q3: What are allyl scavengers and why are they important?
A3: Allyl scavengers are nucleophilic reagents added to the Alloc deprotection reaction mixture to trap the reactive allyl cations as they are formed. By reacting with the allyl cations, scavengers prevent them from reacting with the peptide, thus minimizing the formation of N-allylated impurities.
Q4: Which allyl scavengers are commonly used?
A4: Several scavengers are used for Alloc deprotection, with varying efficiencies. Some of the most common include:
-
Dimethylamine-borane complex (Me₂NH·BH₃)
-
Phenylsilane (PhSiH₃)
-
Morpholine
-
N,N'-Dimethylbarbituric acid (NDMBA)
-
Thiosalicylic acid
For the deprotection of secondary amines, dimethylamine-borane complex has been reported to be particularly effective in preventing the "allyl back-alkylation" side reaction[1][2].
Quantitative Data Summary
The following table summarizes a qualitative comparison of common allyl scavengers based on literature reports. Direct quantitative comparisons in a single study are limited, but the relative effectiveness can be inferred.
| Allyl Scavenger | Reported Efficiency | Key Observations |
| Dimethylamine-borane complex (Me₂NH·BH₃) | High to Quantitative | Often considered superior for secondary amines, leading to quantitative removal of the Alloc group without allyl back-alkylation[1][2]. |
| Phenylsilane (PhSiH₃) | Moderate to High | Widely used, but can be less effective than Me₂NH·BH₃ in some cases, potentially leading to N-allylated byproducts[1][2]. |
| Morpholine | Moderate | A common nucleophilic scavenger, but generally considered less effective than Me₂NH·BH₃[1][2]. |
| N,N'-Dimethylbarbituric acid (NDMBA) | High | A pronucleophilic scavenger that is also effective in trapping allyl cations. |
Experimental Protocols
Protocol 1: Alloc Deprotection using Dimethylamine-borane Complex
This protocol is recommended for efficient Alloc removal with minimal N-allylation.
-
Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Reagent Preparation:
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 - 0.25 equivalents relative to resin loading) in DCM.
-
In a separate container, dissolve dimethylamine-borane complex (Me₂NH·BH₃) (40 equivalents) in DCM.
-
-
Deprotection Reaction:
-
Perform all subsequent steps under an inert atmosphere (Argon or Nitrogen).
-
Add the dimethylamine-borane complex solution to the swollen resin.
-
Add the Pd(PPh₃)₄ solution to the resin slurry.
-
Agitate the reaction mixture at room temperature for 40-60 minutes.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DCM (5-7 times) to remove the catalyst and scavenger byproducts.
-
Wash with a chelating agent solution (e.g., 0.5% diisopropylethylamine (DIPEA), 0.5% sodium diethyldithiocarbamate in N,N-dimethylformamide (DMF)) to remove residual palladium.
-
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
-
Confirmation (Optional): Cleave a small amount of resin and analyze by HPLC and MS to confirm complete deprotection and absence of N-allylated byproduct.
Protocol 2: Alloc Deprotection using Phenylsilane
A commonly used, though potentially less efficient, alternative to the dimethylamine-borane complex.
-
Resin Preparation: Swell the Alloc-protected peptide-resin in DCM for 20-30 minutes.
-
Reagent Preparation:
-
Prepare a solution of Pd(PPh₃)₄ (0.1 - 0.25 equivalents) in DCM.
-
Add phenylsilane (PhSiH₃) (20-40 equivalents) to the palladium solution.
-
-
Deprotection Reaction:
-
Perform all subsequent steps under an inert atmosphere.
-
Add the palladium/phenylsilane solution to the swollen resin.
-
Agitate the reaction mixture at room temperature. The reaction is often performed in two stages of 20-30 minutes each with fresh reagent solution.
-
-
Washing:
-
Follow the same washing procedure as described in Protocol 1.
-
-
Confirmation (Optional): Cleave a small amount of resin and analyze by HPLC and MS.
Visualizations
References
Technical Support Center: Optimizing Palladium Catalysts for Allyl Group Removal
Welcome to the technical support center for palladium-catalyzed allyl group deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium-catalyzed allyl group removal?
A1: The process is a palladium-catalyzed substitution reaction, often referred to as the Tsuji-Trost reaction. It begins with the coordination of the palladium(0) catalyst to the alkene of the allyl group, followed by oxidative addition to form a η³-π-allylpalladium(II) complex. This complex is then attacked by a nucleophile, known as an "allyl scavenger," which regenerates the palladium(0) catalyst and releases the deprotected substrate.[1][2]
Q2: Why is an allyl scavenger necessary in the reaction?
A2: During the catalytic cycle, a reactive allyl cation is generated. Without a scavenger to trap it, this cation can react with the newly deprotected functional group (e.g., an amine), leading to undesired side products through re-alkylation.[3] Scavengers are nucleophilic species that efficiently trap the allyl cation, ensuring a clean deprotection.[3]
Q3: What are some common palladium catalysts used for this transformation?
A3: A variety of palladium(0) and palladium(II) sources can be used. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium on carbon (Pd/C), and Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂).[4][5] The choice of catalyst can depend on the substrate, solvent, and other reaction conditions.
Q4: Do these reactions need to be performed under strictly inert conditions?
A4: While classic protocols often call for an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst, some modern protocols have demonstrated successful deprotection under atmospheric (open-flask) conditions, suggesting the catalyst can be tolerant to some exposure to air.[5][6] However, for sensitive substrates or to ensure maximum catalyst lifetime and reproducibility, using an inert atmosphere is still recommended.
Troubleshooting Guide
This guide addresses common problems encountered during palladium-catalyzed allyl deprotection.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Incomplete or Slow Reaction | Inactive Catalyst: The Pd(0) catalyst may have been oxidized or "poisoned." Catalyst poisoning can occur due to trace impurities like sulfur or halides in reagents or solvents.[6] | - Use fresh, high-quality catalyst. - Ensure solvents and reagents are pure and dry. - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). - For Pd/C, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.[6] |
| Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed efficiently. | - Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). | |
| Poor Scavenger Performance: The chosen scavenger may not be effective enough for the specific substrate or conditions. | - Switch to a more reactive scavenger. For example, if phenylsilane is slow, try a borane-based scavenger.[3][7] - Increase the equivalents of the scavenger. | |
| Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | - Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential side reactions. | |
| 2. Formation of Allylated Byproduct (Re-alkylation) | Inefficient Scavenging: The scavenger is not trapping the generated allyl cation quickly or completely enough, allowing it to react with the deprotected product.[3] | - Switch to a more efficient scavenger. For deprotection of secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be highly effective at preventing re-alkylation.[3][4] - Increase the concentration of the scavenger. |
| Nature of the Substrate: The deprotected product is highly nucleophilic and readily reacts with the allyl cation. | - In addition to optimizing the scavenger, consider lowering the reaction temperature to slow the rate of the side reaction. | |
| 3. Catalyst Turns Black (Palladium Black Formation) | Catalyst Decomposition: The soluble palladium complex has agglomerated into inactive palladium black. This can be accelerated by high temperatures or impurities. | - Lower the reaction temperature. - Ensure high purity of all reagents and solvents. - Consider using a more stable palladium pre-catalyst or different ligands. |
| 4. Difficulty Removing Palladium from Product | Residual Palladium: Palladium residues can be difficult to remove, especially in pharmaceutical applications. | - After the reaction, stir the mixture with a palladium scavenger resin or activated carbon to adsorb the metal.[8] - Employ filtration through celite or silica gel specifically designed for metal scavenging. |
| 5. Catalyst Appears Deactivated | Catalyst Poisoning or Sintering: Over time or at high temperatures, the catalyst's active sites can be blocked or the nanoparticles can aggregate (sinter), reducing surface area and activity. | - For heterogeneous catalysts like Pd/C, regeneration may be possible. This can involve washing with solvents, treatment with a reducing agent, or controlled oxidation to burn off organic residues.[6] |
Data Summary: Comparison of Common Allyl Scavengers
The choice of scavenger is critical for a successful deprotection. The following table summarizes various scavengers used in palladium-catalyzed deallylation.
| Allyl Scavenger | Typical Substrates | Advantages | Considerations/Notes | Reference(s) |
| Phenylsilane (PhSiH₃) | Carbamates, Ethers, Esters | Neutral scavenger, widely used. | Can sometimes be less effective than other options, potentially leading to incomplete reactions.[3][7] | [3][7][9] |
| Dimethylamine-borane (Me₂NH·BH₃) | Carbamates (especially from secondary amines) | Highly effective, prevents N-allyl side products, allows for fast deprotection under near-neutral conditions.[3][4] | Often the scavenger of choice for sensitive amine deprotections. | [3][4] |
| Polymethylhydrosiloxane (PMHS) with ZnCl₂ | Ethers, Amines, Esters | Mild conditions, high yields, cost-effective, and safe.[10] | Requires the use of a Lewis acid co-catalyst (ZnCl₂). | [10] |
| Meldrum's Acid & Triethylsilane (TES-H) | Carbamates, Esters | Used with air-stable Pd(PPh₃)₂Cl₂, eliminates N-allylated byproducts, suitable for automated synthesis.[5] | A two-component scavenger system. | [5] |
| Morpholine / Piperidine / Pyrrolidine | Carbamates, Esters | Common, inexpensive nucleophilic amines. | Can sometimes lead to the formation of stable allyl-amine adducts that can be difficult to separate. | [3] |
Experimental Protocols & Visualizations
General Mechanism of Palladium-Catalyzed Deallylation
The catalytic cycle involves the coordination of Pd(0) to the allyl group, oxidative addition to form a π-allyl palladium(II) intermediate, and subsequent nucleophilic attack by a scavenger to release the deprotected product and regenerate the Pd(0) catalyst.
Protocol 1: Deprotection of an Allyl Carbamate (Alloc-Amine)
This protocol is optimized for the clean deprotection of secondary amines, minimizing re-alkylation byproducts.
Materials:
-
Alloc-protected amine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Scavenger (e.g., Dimethylamine-borane, Me₂NH·BH₃, 3-5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the Alloc-protected amine in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the scavenger (e.g., Me₂NH·BH₃) to the solution and stir for 5 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.
-
Upon completion, quench the reaction by exposing it to air and dilute with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection of an Allyl Ether
This protocol describes a mild method for cleaving allyl ethers using a heterogeneous catalyst.
Materials:
-
Allyl-protected ether/phenol
-
10% Palladium on Carbon (Pd/C, 5-10 wt%)
-
Scavenger/Hydrogen Source (e.g., Ammonium formate, 5-10 equivalents)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
To a solution of the allyl ether in the solvent, add the scavenger (ammonium formate).
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Stir the suspension at room temperature or heat gently (e.g., to 40 °C) if the reaction is slow.
-
Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual salts.
-
Dry the organic layer, filter, and concentrate to yield the deprotected product. Purify further if needed.
Troubleshooting Workflow
This diagram provides a logical sequence of steps to diagnose and solve issues during the deprotection reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. graphviz.org [graphviz.org]
- 10. Flowchart graphviz - garetwar [garetwar.weebly.com]
Technical Support Center: Scavengers for Allyl Deprotection in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of scavengers in the allyl deprotection step during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers necessary for allyl deprotection in peptide synthesis?
A1: During the palladium-catalyzed deprotection of allyl-based protecting groups (like Alloc for amines or allyl esters for carboxylic acids), a reactive π-allyl-palladium complex is formed. This intermediate can release an allyl cation. If not intercepted, this cation can re-alkylate the newly deprotected nucleophilic amine or other sensitive residues in the peptide chain, leading to the formation of undesired byproducts and a lower yield of the target peptide. Scavengers are nucleophilic reagents added to the reaction mixture to efficiently trap this reactive allyl species, thereby preventing these side reactions.[1]
Q2: What are the most commonly used scavengers for allyl deprotection?
A2: Several nucleophilic compounds are effective as scavengers in this context. The choice often depends on the specific substrate, reaction conditions, and desired outcome. The most common scavengers include:
-
Phenylsilane (PhSiH₃): A widely used and effective scavenger that acts as a hydride donor.[2][3][4]
-
Dimethylamine-borane complex (Me₂NH·BH₃): A highly efficient scavenger, particularly for the deprotection of secondary amines, that has been shown to provide quantitative removal of the Alloc group without back-alkylation.[1][2]
-
Morpholine: A common and effective nucleophilic scavenger.[2]
-
N-Methylaniline: Another reported scavenger for this transformation.
-
Triethylsilane (TES-H): Used in some protocols, particularly in combination with other reagents.[5]
Q3: How do I choose the optimal scavenger for my experiment?
A3: The ideal scavenger can vary based on the peptide sequence and reaction conditions. For deprotection of secondary amines, dimethylamine-borane complex has been reported to be superior to morpholine and phenylsilane.[2] However, phenylsilane is a very common and effective choice for a broad range of applications.[3][4] It is often recommended to perform a small-scale test with a few different scavengers to determine the most efficient one for a new or particularly sensitive peptide.
Q4: Can allyl deprotection be performed without a metal catalyst?
A4: Yes, a metal-free protocol using iodine and water in an environmentally friendly solvent mixture has been developed. This method avoids the use of palladium and can be a valuable alternative, especially for applications where metal contamination is a concern.[6][7]
Q5: Is it possible to accelerate the allyl deprotection reaction?
A5: Yes, microwave-assisted allyl deprotection has been shown to significantly reduce reaction times. This technique uses microwave irradiation to rapidly heat the reaction, often leading to complete deprotection in minutes with high purity.[8][9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Inactive Catalyst: The Pd(0) catalyst, typically Pd(PPh₃)₄, is sensitive to air and can oxidize over time, losing its activity. | 1a. Use freshly opened or properly stored catalyst. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[9] 1b. Prepare the palladium solution immediately before use.[11] |
| 2. Insufficient Scavenger: The amount of scavenger may not be enough to drive the reaction to completion. | 2. Increase the equivalents of the scavenger. Refer to the data table below for recommended amounts. | |
| 3. Insufficient Reaction Time or Temperature: The deprotection reaction may be sluggish for certain sequences. | 3a. Increase the reaction time and monitor the progress using a suitable analytical method like HPLC. 3b. Gentle heating can sometimes improve the reaction rate, but should be applied cautiously to avoid catalyst decomposition.[1] 3c. Consider using a microwave-assisted protocol for rapid and efficient deprotection.[8][9] | |
| Presence of Side Products (e.g., N-allylated peptide) | 1. Inefficient Scavenging: The chosen scavenger may not be effectively trapping the allyl cation. | 1a. Switch to a more efficient scavenger. For secondary amines, dimethylamine-borane complex is often more effective than phenylsilane or morpholine.[1][2] 1b. Ensure an adequate excess of the scavenger is used. |
| 2. Reaction Conditions: The reaction solvent or other components may be interfering with the scavenging process. | 2. Ensure the use of high-purity, dry solvents. Review the experimental protocol for any incompatible reagents. | |
| Difficulty in Removing Catalyst/Scavenger Residues | 1. Inadequate Washing: The resin-bound peptide has not been washed sufficiently after the deprotection step. | 1. Perform extensive washing of the resin after the reaction with appropriate solvents (e.g., DCM, DMF) to ensure complete removal of the palladium catalyst and scavenger byproducts.[6] |
Data Presentation: Comparison of Common Scavengers and Conditions for On-Resin Allyl Deprotection
| Scavenger | Catalyst | Equivalents (Scavenger) | Equivalents (Catalyst) | Solvent | Temperature | Time | Yield/Purity | Reference |
| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | 15 - 24 | 0.1 - 0.25 | DCM or DMF/DCM | Room Temp. or 40°C (MW) | 2 x 30 min (RT) or 2 x 5 min (MW) | >98% | [9][11] |
| Dimethylamine-borane (Me₂NH·BH₃) | Pd(PPh₃)₄ | 40 | Not specified | Not specified | Not specified | 40 min | Quantitative | [2] |
| Morpholine | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | Not specified | Less effective than Me₂NH·BH₃ | [2] |
| Iodine (I₂) (Metal-free) | N/A | 5 | N/A | PolarClean/EtOAc/H₂O | 50°C | 1.5 hours | High Purity | [6][7] |
Experimental Protocols
Protocol 1: Classical Palladium(0)-Catalyzed Allyl Deprotection with Phenylsilane
Materials:
-
Allyl-protected peptide on solid support
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the solvent.
-
Under an inert atmosphere, prepare a fresh solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (24 equivalents) in DCM.[11]
-
Add the deprotection solution to the resin.
-
Agitate the mixture gently at room temperature for 30 minutes.
-
Drain the reaction mixture.
-
Repeat the deprotection step (3-6) one more time with a freshly prepared solution.
-
Wash the resin extensively with DCM (5x), DMF (3x), and DCM (5x) to remove all traces of the catalyst and scavenger.[6]
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Microwave-Assisted Allyl Deprotection
Materials:
-
Allyl-protected peptide on solid support
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in a microwave-safe reaction vessel and swell in DCM.
-
Prepare a fresh solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.[9]
-
Add the solution to the resin.
-
Place the vessel in the microwave synthesizer and irradiate for 5 minutes at 40°C.[9]
-
Drain the reaction mixture.
-
Repeat the deprotection step (2-5) one more time.
-
Wash the resin thoroughly with DCM.
-
Confirm complete deprotection by cleaving a small amount of resin and analyzing by HPLC-MS.
Visualizations
Caption: Experimental workflow for on-resin allyl deprotection.
Caption: Troubleshooting logic for allyl deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave‐assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. biotage.com [biotage.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Technical Support Center: Enhancing Cyclic Peptide Yields with Fmoc-Lys(Alloc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of cyclic peptides using the Fmoc-Lys(Alloc)-OH orthogonal protection strategy.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Lys(Alloc)-OH and why is it used in cyclic peptide synthesis?
A1: Fmoc-Lys(Alloc)-OH is an N-α-Fmoc-protected L-lysine derivative where the side-chain (ε-amino group) is protected by an allyloxycarbonyl (Alloc) group. This strategy is employed to achieve orthogonal protection during Solid-Phase Peptide Synthesis (SPPS). The Alloc group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from many resins (e.g., TFA).[1] However, it can be selectively removed on-resin using a palladium(0) catalyst, exposing the lysine side-chain amine for subsequent reactions, such as side-chain-to-side-chain or side-chain-to-tail cyclization.
Q2: What is the primary advantage of on-resin cyclization using this method?
A2: The primary advantage of performing the cyclization while the peptide is still attached to the solid support is the "pseudo-dilution" effect. The resin matrix isolates individual peptide chains, which significantly favors the desired intramolecular cyclization over intermolecular reactions that lead to dimers, trimers, and other oligomeric impurities.[2] This often results in higher yields and purity of the target cyclic peptide compared to solution-phase cyclization, which requires very high dilution to achieve similar results.[3]
Q3: On-resin or in-solution cyclization: Which is better?
A3: Both methods have their merits. On-resin cyclization benefits from the pseudo-dilution effect, minimizing oligomerization and often simplifying purification.[2] However, the peptide's conformation can be restricted on the solid support, potentially hindering cyclization for certain sequences.[4] Solution-phase cyclization offers greater flexibility for solvents and reaction conditions but requires strict control of concentration to prevent intermolecular side reactions.[2][4] For many sequences, on-resin cyclization is superior in terms of reaction time and minimizing oligomerization.[5]
Q4: How does the peptide sequence influence cyclization efficiency?
A4: The peptide sequence has a profound impact on cyclization. The presence of turn-inducing residues like proline or D-amino acids can pre-organize the linear peptide into a conformation that is favorable for ring closure, thereby increasing the yield. Conversely, sequences rich in sterically hindered residues (e.g., Val, Ile) near the cyclization site or those prone to aggregation can lead to significantly lower yields.[2][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of cyclic peptides using Fmoc-Lys(Alloc)-OH.
Problem 1: Low yield of the cyclic peptide with significant starting linear peptide remaining.
-
Possible Cause 1: Incomplete Alloc Deprotection. The palladium catalyst may be inactive, or the scavenger may be inefficient.
-
Solution: Use a fresh, high-quality palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen), as the catalyst can be sensitive to oxygen.[6][7] Evaluate different scavengers; phenylsilane (PhSiH₃) is common, but amine-borane complexes like Me₂NH·BH₃ have also been shown to be highly effective.[7][8] Consider extending the reaction time or performing a second deprotection step.[7] Microwave-assisted deprotection can also significantly shorten reaction times and improve efficiency.[9]
-
-
Possible Cause 2: Inefficient Cyclization/Coupling. The coupling reagents may not be potent enough for your specific sequence, or the peptide has adopted an unfavorable conformation.
-
Solution: Screen a panel of modern coupling reagents. Uronium/aminium salts like HATU, HBTU, or PyAOP are generally very effective for difficult cyclizations.[10][11] Consider adding an auxiliary agent like HOAt or HOBt. Cautiously increasing the reaction temperature can sometimes improve yields but may also increase the risk of epimerization.[2]
-
Problem 2: The major byproduct is high-molecular-weight species (dimers/oligomers).
-
Possible Cause: Intermolecular Reaction Outcompeting Intramolecular Cyclization. This is the classic sign that the pseudo-dilution effect of the resin is insufficient for your peptide's concentration or reactivity.
-
Solution: If performing cyclization in solution, decrease the peptide concentration significantly (target 0.1-1 mM) and use a syringe pump for slow addition of the linear peptide to the reaction vessel.[2] If performing on-resin cyclization, consider using a resin with a lower loading capacity (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains.
-
Problem 3: The final product shows diastereomeric impurities.
-
Possible Cause: Epimerization (Racemization) at the C-terminal amino acid during activation. This is a common side reaction, especially with prolonged activation times or high temperatures.
Data Presentation
Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization Yields
| Peptide Sequence | Cyclization Method | Monomer Yield (%) | Dimer/Oligomer Yield (%) | Reference |
| Model Octapeptide 1 | On-Resin (PyBOP) | 100 | 0 | [5] |
| Model Octapeptide 1 | Solution-Phase (PyBOP) | 39 | 61 | [5] |
| Model Octapeptide 2 | On-Resin (PyBOP) | 100 | 0 | [5] |
| Model Octapeptide 2 | Solution-Phase (PyBOP) | 45 | 55 | [5] |
| Thiol-ene Cyclization (allyl) | On-Resin (Photoreaction) | 37 | - | [12] |
| Thiol-ene Cyclization (allyl) | Solution-Phase (Photoreaction) | Comparable to on-resin, but lower overall yield after purification | - | [12] |
Note: Yields are highly sequence-dependent. This table illustrates the general advantage of on-resin cyclization in minimizing oligomerization.
Table 2: Effect of Coupling Reagents on Cyclization Efficiency
| Peptide | Coupling Reagent | Temperature | Time | Crude Purity (%) |
| Melanotan-II | PyOxim/DIPEA | 25°C | 60 min | 43 |
| Melanotan-II | PyOxim/DIPEA | 50°C | 30 min | 60 |
Data adapted from a study optimizing lactam bridge formation, demonstrating the impact of reaction conditions.[13]
Table 3: Comparison of Scavengers for Alloc Deprotection from Secondary Amines
| Scavenger | Equivalents | Time | Outcome |
| Me₂NH·BH₃ | 40 | 40 min | Quantitative removal, no side reactions |
| Morpholine | - | - | Inferior to Me₂NH·BH₃ |
| PhSiH₃ | - | - | Inferior to Me₂NH·BH₃ |
This study highlights that for secondary amines, Me₂NH·BH₃ is a superior scavenger compared to more common alternatives.[8]
Experimental Protocols
Protocol 1: On-Resin Alloc Deprotection (Conventional)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Inert Atmosphere: Purge the reaction vessel with dry Argon or Nitrogen for 5-10 minutes.[7]
-
Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2 - 0.25 equivalents relative to resin loading) and a scavenger, typically phenylsilane (15 - 25 equivalents), in dry DCM or a DCM/DMF mixture.[7][14]
-
Deprotection Reaction: Add the reagent solution to the resin and agitate gently under an inert atmosphere for 20-30 minutes at room temperature.[7]
-
Repeat: Drain the solution and repeat the deprotection step with a fresh solution to ensure complete removal.
-
Washing: Wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical wash sequence is:
-
DCM (3x)
-
5% DIPEA in DMF (2x)
-
DMF (3x)
-
A wash with 5 mM sodium diethyldithiocarbamate in DMF can also be used to effectively scavenge residual palladium.[7]
-
-
Confirmation: Before proceeding to cyclization, it is advisable to perform a test cleavage on a small amount of resin and confirm the complete removal of the Alloc group by LC-MS.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization
-
Resin Preparation: Following Alloc deprotection and thorough washing, ensure the N-terminal Fmoc group is still intact.
-
N-Terminus Deprotection: If performing a head-to-tail cyclization, remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Cyclization Coupling:
-
Swell the resin in DMF.
-
Prepare the cyclization cocktail. A typical mixture consists of a coupling reagent (e.g., HATU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.
-
Add the coupling cocktail to the resin.
-
-
Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary significantly (from 1 hour to overnight) depending on the peptide sequence.
-
Monitoring: Monitor the reaction progress by cleaving a small sample of resin at different time points (e.g., 2h, 6h, 24h) and analyzing the product by LC-MS until no more linear precursor is observed.
-
Final Steps: Once cyclization is complete, wash the resin with DMF and DCM, then proceed to the final cleavage and purification steps.
Visualizations
Caption: Experimental workflow for cyclic peptide synthesis using Fmoc-Lys(Alloc)-OH.
Caption: Troubleshooting decision tree for low-yield cyclic peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesalabs.com [mesalabs.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Fmoc-Lys(Alloc)-OH in Long Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-L-Lys(Alloc)-OH·HCl in Solid-Phase Peptide Synthesis (SPPS), with a particular focus on the challenges encountered during the synthesis of long peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Alloc protecting group for the lysine side chain?
A1: The primary advantage of the allyloxycarbonyl (Alloc) group is its orthogonality. It is stable under the standard basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage and removal of tBu-based side-chain protecting groups (e.g., Trifluoroacetic Acid - TFA).[1] This allows for the selective deprotection of the lysine side-chain amine while the peptide is still attached to the resin, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.
Q2: When should I choose Fmoc-Lys(Alloc)-OH over other orthogonally protected lysine derivatives like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH?
A2: The choice depends on the desired chemical transformations.
-
Fmoc-Lys(Alloc)-OH is ideal when you need very mild, neutral deprotection conditions. The palladium-catalyzed removal is highly selective and does not affect most other protecting groups.
-
Fmoc-Lys(Mtt)-OH is removed under mildly acidic conditions (e.g., dilute TFA), which might not be suitable if other acid-labile groups are present that you wish to keep.
-
Fmoc-Lys(Dde)-OH is removed using hydrazine, which is basic. This method is orthogonal to Fmoc, but care must be taken as hydrazine can also remove Fmoc groups if the N-terminus is not protected.
Q3: Is the HCl salt form of Fmoc-Lys(Alloc)-OH significant for the synthesis?
A3: The hydrochloride (HCl) salt form primarily enhances the stability and handling of the amino acid powder. Once dissolved in the reaction mixture for coupling, particularly with the addition of a base like DIPEA, the HCl is neutralized, and the amino acid behaves identically to its free-base counterpart in the coupling reaction. The challenges associated with this derivative stem from the chemistry of the Alloc group, not the HCl salt.
Troubleshooting Guide: Alloc Group Deprotection
The selective removal of the Alloc group is the most critical step and the source of most challenges. The reaction involves a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl cation scavenger.
Issue 1: Incomplete or Slow Alloc Deprotection
Symptoms:
-
LC-MS analysis of a test cleavage shows a significant peak corresponding to the mass of the Alloc-protected peptide.
-
Subsequent coupling onto the lysine side chain is inefficient, resulting in deletion sequences.
Potential Causes & Solutions:
-
Cause A: Inactivated Palladium Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to oxidation. Old or improperly stored catalyst may have reduced activity.
-
Solution: Use a fresh bottle of Pd(PPh₃)₄. A vibrant yellow color indicates a healthy catalyst, whereas a brownish or greenish tint suggests oxidation. For best results, prepare the deprotection solution immediately before use.
-
-
Cause B: Insufficient Reaction Time or Reagents: Especially in long or aggregated peptide sequences, the reaction kinetics can be slow.
-
Solution 1: Increase the reaction time. Instead of a single 30-40 minute treatment, perform two or three repeated treatments with fresh reagent solution.
-
Solution 2: Increase the equivalents of the catalyst and scavenger. While 0.1-0.25 equivalents of catalyst are common, increasing to 0.35 equivalents may be necessary for difficult sequences.
-
Solution 3 (Microwave): Employing microwave irradiation can significantly accelerate the deprotection. A typical protocol involves 2-3 cycles of 5 minutes each at a controlled temperature of 38-50°C. This can drive the reaction to completion quickly, often with higher purity.
-
-
Cause C: Peptide Aggregation: In peptides longer than 15-20 residues, the peptide chain can fold and aggregate on the resin, hindering reagent access to the Alloc group.
-
Solution: Refer to the dedicated troubleshooting section on Peptide Aggregation below.
-
-
Cause D: Inefficient Scavenger: The choice and amount of scavenger are critical for driving the reaction equilibrium forward.
-
Solution: While phenylsilane (PhSiH₃) is common, dimethylamine borane complex (Me₂NH·BH₃) has been reported to be superior for removing Alloc groups from secondary amines and can be more effective in challenging cases.[2]
-
Diagram: Troubleshooting Incomplete Alloc Deprotection
Caption: A decision tree for troubleshooting incomplete Alloc deprotection.
Issue 2: Side Reactions Observed in Mass Spectrometry
Symptoms:
-
LC-MS analysis shows unexpected mass additions after Alloc deprotection.
Potential Causes & Solutions:
-
Cause A: Re-allylation (+40 Da): If the allyl cation is not efficiently trapped by the scavenger, it can re-attach to nucleophilic side chains, most commonly Tryptophan (Trp), but also potentially Cysteine (Cys) or Methionine (Met).
-
Solution: Increase the concentration and equivalents of the scavenger. Ensure the scavenger is added to the reaction mixture along with or before the palladium catalyst. Using a more effective scavenger like Me₂NH·BH₃ can also mitigate this.
-
-
Cause B: Catalyst Poisoning: The palladium catalyst can be deactivated (poisoned) by certain functional groups, especially the sulfur in Cysteine and Methionine residues. This leads to incomplete reactions.
-
Solution: If your sequence contains Cys or Met, you may need to use a higher catalyst loading (e.g., increase from 0.1 to 0.3 eq). If poisoning is severe, performing the deprotection in multiple, shorter cycles with fresh catalyst each time can be more effective than a single long reaction.
-
Issue 3: Residual Palladium Contamination
Symptoms:
-
The peptide-resin has a dark, black, or grey color after deprotection and washing.
-
The final purified peptide has a greyish tint or fails elemental analysis for palladium content.
Potential Causes & Solutions:
-
Cause A: Insufficient Washing: Palladium complexes and byproducts can be difficult to wash away completely with standard solvents like DCM and DMF.
-
Solution: After the deprotection reaction, perform an extensive washing protocol specifically designed to scavenge palladium.
-
Wash with DCM (3x).
-
Wash with a 0.5% (w/v) solution of sodium N,N-diethyldithiocarbamate (DIECA) in DMF (3x, 15 min each).
-
Wash with a 0.5% (v/v) DIPEA in DMF solution (3x).
-
Wash thoroughly with DMF (5x) and DCM (5x) to remove all traces of the scavenging agents.
-
-
Challenge: Peptide Aggregation in Long Sequences
During the synthesis of long peptides (>20-30 amino acids), the growing peptide chain can fold into secondary structures (like β-sheets) and aggregate. This prevents reagents from accessing the reactive sites, leading to failed couplings and deprotections. The multiple steps involved in Alloc deprotection can be particularly susceptible.
Symptoms:
-
Resin beads clump together and do not swell properly ("gel").
-
Both Fmoc deprotection and amino acid couplings become slow or incomplete.
-
Alloc deprotection fails even with fresh catalyst and extended times.
Solutions:
-
Change Solvent System: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. Adding up to 20% Dimethyl Sulfoxide (DMSO) to DMF or NMP can also help disrupt hydrogen bonds causing aggregation.
-
Elevated Temperature/Microwave: Performing coupling and deprotection steps at higher temperatures (e.g., 50-75°C) or using a microwave peptide synthesizer can provide the energy needed to break up aggregates and accelerate reactions.
-
Incorporate "Structure-Breaking" Elements: If the sequence is known to be difficult, proactively incorporate pseudoproline dipeptides or a Backbone-Protecting Group like the 2-hydroxy-4-methoxybenzyl (Hmb) group at strategic locations (e.g., every 6-8 residues) during the synthesis to disrupt the formation of secondary structures.
Data & Tables
Table 1: Comparison of Common Allyl Scavengers for Alloc Deprotection
| Scavenger | Typical Equivalents (rel. to resin) | Typical Conditions | Relative Efficiency & Remarks |
| Phenylsilane (PhSiH₃) | 20 - 25 eq. | 2 x 30 min, RT, in DCM | Widely used, generally effective. Can be sluggish for difficult sequences. |
| Dimethylamine Borane (Me₂NH·BH₃) | 40 eq. | 1 x 40-60 min, RT, in DCM | Reported to be more efficient, especially for secondary amines; can lead to faster, more complete reactions.[2] |
| Morpholine | 50 - 100 eq. | 1-2 hours, RT, in DCM/DMF | Less common now; can be less efficient than silane or borane-based scavengers. |
| N,N'-Dimethylbarbituric Acid (NDMBA) | 4 - 5 eq. | 1-2 hours, RT, in DCM | Effective scavenger, used in milder conditions. |
Table 2: Illustrative Comparison of Palladium Removal Methods
| Method | Reagent/Resin | Typical Conditions | Typical Final Pd Level | Notes |
| Solvent Wash | DCM / DMF | Standard post-reaction washes | >100 ppm | Insufficient for complete removal. |
| Thiol Scavenger Wash | 0.5% DIECA in DMF | 3 x 15 min washes post-reaction | 20 - 50 ppm | Effective for reducing bulk contamination. |
| Thiol Scavenger Resin | e.g., Si-Thiol | Batch or flow, 1-4 hr | < 10 ppm | High efficiency but may require screening to avoid product loss. |
| TMT Scavenger Resin | e.g., MP-TMT | Batch or flow, 1-16 hr | < 5 ppm | Very high affinity for palladium, often considered the most effective method for achieving low ppm levels.[3][4][5] |
| Activated Carbon | 5-10 wt% | Stirring, 2-16 hr | 10 - 100 ppm | Cost-effective but can lead to significant product loss due to non-specific binding. |
Experimental Protocols
Protocol 1: Standard On-Resin Alloc Deprotection
Materials:
-
Peptide-resin containing Lys(Alloc).
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.
-
Phenylsilane (PhSiH₃).
-
Anhydrous Dichloromethane (DCM), peptide synthesis grade.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes in a sealed SPPS vessel.
-
Drain the DCM.
-
Prepare the deprotection solution: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in anhydrous DCM. Add phenylsilane (24 equivalents). The solution should be bright yellow.
-
Add the deprotection solution to the resin.
-
Agitate the vessel under a gentle stream of inert gas at room temperature for 30 minutes.
-
Drain the reaction solution.
-
Repeat steps 3-6 one more time with a freshly prepared solution.
-
Proceed immediately to the palladium washing protocol (Protocol 3).
Protocol 2: Microwave-Assisted Alloc Deprotection
Materials:
-
Same as Protocol 1, but using a microwave-safe peptide synthesis vessel.
-
Microwave Peptide Synthesizer.
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare the deprotection solution as described in Protocol 1, using DMF as the solvent.
-
Add the solution to the resin.
-
Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38°C) for 5 minutes.
-
Drain the solution and repeat the microwave-assisted deprotection one more time with fresh solution.
-
Proceed immediately to the palladium washing protocol (Protocol 3).
Protocol 3: Post-Deprotection Palladium Removal Wash
Procedure:
-
After draining the final deprotection solution, wash the resin with DCM (5 x 1 min).
-
Wash the resin with 0.5% (w/v) sodium N,N-diethyldithiocarbamate in DMF (3 x 15 min).
-
Wash the resin with 0.5% (v/v) DIPEA in DMF (3 x 2 min).
-
Wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (5 x 1 min).
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding with the next synthesis step.
Diagram: Simplified Alloc Deprotection Mechanism
References
Minimizing racemization during coupling of Fmoc-Lys-OAll.HCl
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during the coupling of Fmoc-Lys-OAll.HCl.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is a chemical process that results in the formation of an equal mixture of enantiomers (D and L forms) from a single, pure enantiomer.[1] In peptide synthesis, this means that the intended L-lysine can be converted into D-lysine at its chiral alpha-carbon during the coupling reaction.[1] This incorporation of the incorrect stereoisomer can significantly alter the three-dimensional structure of the final peptide, which can in turn affect its biological activity, receptor binding, and overall therapeutic efficacy, making it a critical side reaction to control.[1]
Q2: What are the primary mechanisms that cause racemization during the activation of this compound?
A2: Racemization during peptide coupling primarily occurs through two mechanisms once the carboxylic acid group is activated:[1][2]
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the Fmoc-lysine cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] Reprotonation can then occur from either side, leading to a mixture of D and L isomers. This pathway is less common but can be significant under strongly basic conditions.[1]
References
Validation & Comparative
A Head-to-Head Battle of Lysine Derivatives: Fmoc-Lys-OAll.HCl vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis
For Immediate Publication
[City, State] – [Date] – In the intricate world of peptide synthesis, the choice of protected amino acid derivatives is a critical determinant of success, influencing yield, purity, and the ability to create complex peptide architectures. This guide provides an in-depth, objective comparison of two commonly used lysine derivatives, Fmoc-Lys-OAll.HCl and Fmoc-Lys(Boc)-OH, for researchers, scientists, and professionals in drug development. We will delve into their chemical properties, performance in peptide synthesis, and specific applications, supported by established chemical principles and experimental protocols.
At a Glance: Key Chemical Differences
The fundamental distinction between this compound and Fmoc-Lys(Boc)-OH lies in their orthogonal protecting group strategies, which dictate their specific uses in Solid-Phase Peptide Synthesis (SPPS). Both derivatives utilize the base-labile Fmoc group for temporary α-amino protection. However, the strategies for side-chain and C-terminal protection differ significantly.
Fmoc-Lys(Boc)-OH is the workhorse for the synthesis of linear peptides using the standard Fmoc/tBu strategy. Its ε-amino side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc removal but is cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin.[1]
This compound , on the other hand, is tailored for more complex applications, such as the synthesis of cyclic or branched peptides. It features a C-terminal allyl (All) ester and a free ε-amino group (as a hydrochloride salt). The allyl group is removed under mild, neutral conditions using a palladium catalyst, providing a third dimension of orthogonality in peptide synthesis.[2]
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| α-Amino Protection | Fmoc (Base-labile) | Fmoc (Base-labile) |
| Side-Chain (ε-Amino) Protection | None (present as HCl salt) | Boc (Acid-labile) |
| C-Terminal Protection | O-Allyl (Palladium-labile) | -OH (Requires activation for coupling) |
| Primary Application | Synthesis of cyclic and branched peptides | Synthesis of linear peptides |
| Orthogonality | Fully orthogonal (Fmoc, Allyl, side-chain) | Standard Fmoc/tBu orthogonality |
Performance Comparison: A Deeper Dive
While direct, head-to-head quantitative data comparing the two in the synthesis of a simple linear peptide is scarce in published literature, a robust performance comparison can be drawn from the known chemistry of their protecting groups and deprotection steps.
Coupling Efficiency
Both derivatives are expected to exhibit comparable coupling efficiencies under standard SPPS conditions when activated appropriately. The primary determinant of coupling efficiency is the choice of coupling reagents (e.g., HBTU, HATU) and reaction conditions, rather than the side-chain or C-terminal protecting group of the incoming amino acid.
Deprotection and Potential Side Reactions
The deprotection steps are where the performance characteristics of these two derivatives diverge significantly.
Fmoc-Lys(Boc)-OH:
-
Boc Deprotection: The repeated use of strong acid (TFA) for the final cleavage and deprotection of Boc and other tBu-based side-chain protecting groups can lead to side reactions.[3][4] Peptides containing sensitive residues like tryptophan and methionine are particularly susceptible to modification under these conditions.[4]
-
Aspartimide Formation: While not directly related to the lysine derivative itself, in long or difficult sequences synthesized using the Fmoc/tBu strategy, the repeated exposure to basic conditions for Fmoc removal can lead to aspartimide formation if aspartic acid is present.[3]
This compound:
-
Allyl Deprotection: The removal of the allyl group is performed under very mild and neutral conditions, which is a significant advantage for the synthesis of peptides with sensitive residues. However, the palladium catalyst required for this step has its own set of considerations.
-
Catalyst Poisoning: The palladium catalyst can be "poisoned" by sulfur-containing amino acids like cysteine and methionine, potentially leading to incomplete deprotection.[5][6] Careful selection of the palladium catalyst and reaction conditions can mitigate this issue.[7][8]
-
Catalyst Removal: Traces of the palladium catalyst may need to be removed from the final peptide, which can be achieved with specific washing protocols.[2]
| Parameter | This compound | Fmoc-Lys(Boc)-OH |
| Deprotection Conditions | Mild, neutral (Pd(0), scavenger) | Strong acid (TFA) |
| Compatibility with Sensitive Residues | Generally high, but potential issues with Cys, Met | Can lead to side reactions with Trp, Met |
| Key Potential Side Reaction | Incomplete deprotection due to catalyst poisoning | Acid-catalyzed side reactions, modification of sensitive residues |
| Post-Deprotection Workup | May require specific washes to remove catalyst | Standard precipitation and purification |
Experimental Protocols
Standard Fmoc-SPPS Coupling Protocol
This protocol is generally applicable for coupling both Fmoc-Lys(Boc)-OH and other Fmoc-protected amino acids.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Boc Group Deprotection (from Fmoc-Lys(Boc)-OH)
This is typically part of the final cleavage cocktail after the full peptide sequence is assembled.
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, commonly "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5), for 2-3 hours at room temperature.[4]
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and purify the crude peptide by HPLC.
Allyl Group Deprotection (from this compound)
This protocol is for the selective on-resin deprotection of the C-terminal allyl ester.
-
Resin Preparation: Swell the peptide-resin in chloroform (CHCl₃) or DCM.
-
Deprotection Cocktail Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25-0.5 equivalents based on resin loading) and a scavenger such as phenylsilane (PhSiH₃) or N,N'-dimethylbarbituric acid (DMB) (5-10 equivalents) in an appropriate solvent (e.g., DCM or DMF).
-
Deprotection Reaction: Add the deprotection cocktail to the resin and shake under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature. Microwave-assisted deprotection can significantly shorten the reaction time.[9]
-
Washing: Wash the resin thoroughly with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF to remove the palladium catalyst, followed by washes with DMF and DCM.[2]
Visualizing the Workflow
Standard Fmoc-SPPS Cycle
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc chemistry.
Orthogonal Deprotection Strategies
Caption: Comparison of deprotection workflows for the two lysine derivatives.
Conclusion and Recommendations
The choice between this compound and Fmoc-Lys(Boc)-OH is dictated by the synthetic goal.
-
Fmoc-Lys(Boc)-OH remains the gold standard for the routine synthesis of linear peptides due to its compatibility with the well-established and robust Fmoc/tBu strategy. Its use is straightforward and does not require specialized reagents like palladium catalysts.
-
This compound is the superior choice for the synthesis of complex peptides, such as head-to-tail or side-chain cyclized peptides and branched peptides. The orthogonality of the allyl protecting group allows for selective deprotection and on-resin modification, which is often crucial for achieving high yields and purity in these complex syntheses.[10][11]
Researchers should carefully consider the final peptide structure and the presence of sensitive amino acid residues when selecting the appropriate lysine derivative. For complex architectures requiring selective modification, the versatility of the allyl protecting group strategy offered by this compound is unparalleled. For routine linear peptide synthesis, the simplicity and reliability of Fmoc-Lys(Boc)-OH make it the more practical option.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Fmoc-Lys-OAll·HCl in Complex Peptide Synthesis
In the intricate field of peptide synthesis, particularly for the development of sophisticated therapeutics and research tools, the choice of protected amino acid derivatives is paramount. Among the various options for introducing lysine residues, Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine hydrochloride (Fmoc-Lys-OAll·HCl) offers a distinct set of advantages, primarily centered around its unique orthogonal deprotection strategy. This guide provides an objective comparison of Fmoc-Lys-OAll·HCl with other common lysine derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Orthogonal Deprotection: The Core Advantage
The primary strength of Fmoc-Lys-OAll·HCl lies in the allyloxycarbonyl (Alloc or OAll) protecting group on the ε-amino group of the lysine side chain. This group is stable to the basic conditions used to remove the Nα-Fmoc group (typically piperidine) and the acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (like Boc, tBu, and Trt). The Alloc group can be selectively removed under very mild, specific conditions using a palladium(0) catalyst. This "orthogonal" deprotection scheme is crucial for the synthesis of complex peptides with specific side-chain modifications.[1][2][3]
This orthogonality allows for selective manipulation of the lysine side chain while the peptide is still attached to the solid support, opening avenues for the creation of branched peptides, cyclic peptides, and the attachment of various moieties like fluorophores or biotin.[1]
Comparison with Other Lysine Derivatives
The choice of a lysine derivative is dictated by the overall synthetic strategy. The following table summarizes the key characteristics of Fmoc-Lys-OAll·HCl in comparison to other commonly used Fmoc-protected lysine derivatives.
| Derivative | Side-Chain Protecting Group | Deprotection Conditions | Key Advantages | Limitations |
| Fmoc-Lys-OAll·HCl | Allyloxycarbonyl (Alloc/OAll) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in a neutral solvent like DCM or DMF.[1][4] | Fully orthogonal to both acid- and base-labile protecting groups.[5] Mild deprotection conditions preserve sensitive peptide sequences.[6] | Requires the use of a palladium catalyst, which can sometimes be difficult to remove completely and may require inert atmosphere conditions.[2] |
| Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., Trifluoroacetic acid - TFA).[7][8][9] | Standard and widely used in Fmoc-based SPPS.[9][10] The Boc group is stable to the basic conditions of Fmoc removal.[9] | Not orthogonal; deprotection occurs during the final cleavage step, preventing selective on-resin side-chain modification.[11] |
| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | Very mild acid (e.g., 1-2% TFA in DCM, or a mixture of acetic acid, trifluoroethanol, and DCM).[12] | Highly acid-labile, allowing for selective deprotection in the presence of more robust acid-labile groups like Boc and tBu.[12][13][14] | Less stable than Boc to repeated mild acid treatments that may be required in some synthetic schemes. |
| Fmoc-Lys(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | Hydrazine (e.g., 2-5% solution in DMF).[15][16] | Orthogonal to both acid- and base-labile protecting groups. | Hydrazine is a toxic reagent and may cause side reactions if not used carefully. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of these derivatives. Below are representative protocols for the deprotection of the Alloc, Boc, and Mtt side-chain protecting groups.
Protocol 1: Selective Deprotection of the Alloc Group
This protocol describes the removal of the Alloc group from the lysine side chain on a resin-bound peptide.[1][2][17]
Reagents:
-
Peptide-resin containing a Lys(Alloc) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the solvent.
-
Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) in DCM. In a separate container, add phenylsilane (24 equivalents) to DCM.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the phenylsilane solution to the resin, followed by the Pd(PPh₃)₄ solution.
-
Gently agitate the mixture at room temperature for 30 minutes. The resin may develop a dark color.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 10 mL/g of resin).
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Deprotection of the Boc Group
This protocol is typically part of the final cleavage step to remove the Boc protecting group from the lysine side chain and cleave the peptide from the resin.[7][10]
Reagents:
-
Peptide-resin containing a Lys(Boc) residue
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Wash the dried peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 3: Selective Deprotection of the Mtt Group
This protocol outlines the selective removal of the highly acid-labile Mtt group from the lysine side chain.[12][16][18]
Reagents:
-
Peptide-resin with a Lys(Mtt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Prepare the deprotection solution: 1% (v/v) TFA and 2% (v/v) TIS in DCM.
-
Drain the DCM from the swollen resin.
-
Add the deprotection cocktail to the resin and agitate gently for 5 minutes. A yellow-orange color indicates the release of the Mtt cation.
-
Drain the deprotection solution and repeat the treatment two more times.
-
Wash the resin thoroughly with DCM (3 x 10 mL/g).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3 x 10 mL/g).
Visualizing the Advantage: Workflows and Pathways
The true utility of Fmoc-Lys-OAll·HCl is best illustrated through its application in specific synthetic workflows.
Workflow for Branched Peptide Synthesis
The selective deprotection of the Alloc group enables the synthesis of a second peptide chain from the lysine side chain.
Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Alloc)-OH.
On-Resin Side-Chain to Tail Cyclization
Fmoc-Lys-OAll·HCl is instrumental in creating lactam bridges for cyclic peptides, which can enhance biological activity and stability.
Caption: Workflow for on-resin side-chain to tail cyclization.
Conclusion
Fmoc-Lys-OAll·HCl provides a powerful and versatile tool for the synthesis of complex peptides. Its key advantage lies in the orthogonality of the Alloc protecting group, which can be removed under exceptionally mild conditions, leaving both acid- and base-labile protecting groups intact. This feature is indispensable for the construction of branched and cyclic peptides, as well as for site-specific labeling. While the use of a palladium catalyst requires careful consideration, the benefits offered by this derivative in enabling sophisticated peptide architectures often outweigh this drawback. For researchers and drug development professionals pushing the boundaries of peptide science, a thorough understanding and application of Fmoc-Lys-OAll·HCl and its associated methodologies are essential for success.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. static.igem.org [static.igem.org]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. nbinno.com [nbinno.com]
- 12. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. Bot Verification [merel.si]
- 16. peptide.com [peptide.com]
- 17. rsc.org [rsc.org]
- 18. peptide.com [peptide.com]
Orthogonality of Allyl, Fmoc, and Boc Protecting Groups: A Comparative Guide for Researchers
In the complex world of multi-step organic synthesis, particularly in peptide and drug development, the strategic use of protecting groups is paramount. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and selectively removable in high yield without affecting other functionalities. This guide provides a comprehensive comparison of the orthogonality of three widely used amine protecting groups: Allyl, 9-fluorenylmethyloxycarbonyl (Fmoc), and tert-butoxycarbonyl (Boc).
The principle of orthogonality in this context refers to the ability to selectively deprotect one group in the presence of the others, enabling precise control over the synthetic route.[1] This is achieved by utilizing protecting groups that are labile under distinct and non-interfering chemical conditions.
Chemical Structures and Deprotection Mechanisms
The orthogonality of Allyl, Fmoc, and Boc protecting groups stems from their unique chemical structures and corresponding deprotection mechanisms.
-
Allyl (Alloc/All): The allyl group is typically introduced as an allyloxycarbonyl (Alloc) carbamate. Its removal is achieved under mild, neutral conditions through palladium-catalyzed allylic cleavage.[2] A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), forms a π-allyl complex, which is then trapped by a nucleophilic scavenger, liberating the free amine.[2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group.[3] Its deprotection proceeds via a β-elimination mechanism initiated by a mild base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[4][5] The fluorenyl ring system stabilizes the resulting carbanion, facilitating the elimination of dibenzofulvene and carbon dioxide to release the amine.[3]
-
Boc (tert-butoxycarbonyl): The Boc group is an acid-labile protecting group.[] It is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent.[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide, yielding the deprotected amine.[5]
Orthogonality and Stability Comparison
The key to a successful orthogonal strategy is the stability of each protecting group under the deprotection conditions of the others. The following tables summarize the stability and lability of Allyl, Fmoc, and Boc groups, providing a clear comparison of their orthogonality.
Table 1: Deprotection Conditions for Allyl, Fmoc, and Boc Groups
| Protecting Group | Deprotection Reagent | Solvent | Typical Conditions |
| Allyl | Pd(PPh₃)₄ and scavenger (e.g., phenylsilane, morpholine) | DCM, THF, or DMF | Room temperature, inert atmosphere |
| Fmoc | 20% Piperidine | DMF or NMP | Room temperature, 5-20 minutes |
| Boc | 50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 30-60 minutes |
Table 2: Quantitative Stability of Protecting Groups under Orthogonal Deprotection Conditions
| Protecting Group | Condition | Stability (% Remaining) | Reference |
| Allyl | 20% Piperidine in DMF (Fmoc deprotection) | >99% (Stable) | [4] |
| Allyl | 50% TFA in DCM (Boc deprotection) | >99% (Stable) | [4] |
| Fmoc | 50% TFA in DCM (Boc deprotection) | >99% (Extremely Stable) | [3][7] |
| Fmoc | Pd(PPh₃)₄, scavenger (Allyl deprotection) | >99% (Stable) | [7] |
| Boc | 20% Piperidine in DMF (Fmoc deprotection) | >99% (Stable) | [8] |
| Boc | Pd(PPh₃)₄, scavenger (Allyl deprotection) | >99% (Stable) | [2] |
Note: While specific kinetic data for every condition is not always available in a single source, the stability is widely reported as excellent, with no significant cleavage observed under the specified orthogonal conditions.
Experimental Protocols
Detailed methodologies for the selective deprotection of each group are provided below. Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) is recommended to ensure complete deprotection.[1][9]
Protocol 1: Palladium-Catalyzed Deprotection of Allyl Groups
This protocol describes the removal of an Alloc group from a resin-bound peptide.
Materials:
-
Allyl-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Swell the allyl-protected peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and phenylsilane (24 equivalents) in anhydrous DCM.
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove all traces of the catalyst and scavenger.
-
A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the allyl group.[10]
Protocol 2: Base-Mediated Deprotection of the Fmoc Group
This protocol outlines the standard procedure for Fmoc removal in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for an initial 3 minutes and drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The completion of the deprotection can be monitored using a qualitative Kaiser test or by UV monitoring of the dibenzofulvene adduct in the filtrate.
Protocol 3: Acid-Mediated Deprotection of the Boc Group
This protocol describes the removal of a Boc group from a peptide.
Materials:
-
Boc-protected peptide
-
Deprotection solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
DCM, peptide synthesis grade
-
Diisopropylethylamine (DIEA) for neutralization (if performing SPPS)
Procedure:
-
Dissolve the Boc-protected peptide in DCM or, for SPPS, swell the Boc-protected peptide-resin in DCM.
-
Add the 50% TFA/DCM solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
For solution-phase, remove the solvent and excess TFA in vacuo. For SPPS, drain the TFA solution.
-
For SPPS, wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resulting ammonium trifluoroacetate salt by washing with a solution of 10% DIEA in DCM (2x for 2 minutes each) followed by thorough washing with DCM and DMF to prepare for the next coupling step.
-
The progress of the reaction can be monitored by HPLC or LC-MS.
Visualizing Orthogonality and Workflows
The following diagrams, generated using Graphviz, illustrate the concept of orthogonality and a typical experimental workflow in peptide synthesis.
Caption: Orthogonality of Allyl, Fmoc, and Boc protecting groups.
Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The orthogonality of Allyl, Fmoc, and Boc protecting groups provides a powerful and versatile toolkit for chemists in the synthesis of complex molecules. The distinct lability of each group—Allyl to palladium catalysis, Fmoc to basic conditions, and Boc to acidic conditions—allows for their selective removal in any order without affecting the others. This high degree of orthogonality is fundamental to modern synthetic strategies, enabling the construction of intricate molecular architectures with precision and efficiency. The choice of protecting group strategy will ultimately depend on the specific target molecule and the planned synthetic route.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chempep.com [chempep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to Analytical Methods for Peptides Synthesized with Fmoc-Lys(Alloc)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of success. The use of Fmoc-Lys(Alloc)-OH, where the lysine side chain is protected by an allyloxycarbonyl (Alloc) group, offers a valuable orthogonal strategy in Fmoc-based synthesis. This orthogonality allows for selective deprotection of the lysine side chain on-resin, enabling the synthesis of complex peptides, such as branched or cyclic structures. Following synthesis, rigorous analytical characterization is imperative to ensure the identity, purity, and quality of the final peptide product.
This guide provides a comparative overview of the primary analytical methods for characterizing peptides synthesized using Fmoc-Lys(Alloc)-OH. We will delve into the most commonly employed techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)—and compare the analytical outcomes for peptides with the Alloc protecting group versus the more common Boc (tert-butyloxycarbonyl) protecting group on the lysine side chain.
Comparison of Analytical Performance: Lys(Alloc) vs. Lys(Boc) Peptides
The choice between Alloc and Boc for lysine side-chain protection influences the analytical profile of the synthesized peptide, both in its protected and deprotected forms. The following table summarizes the key analytical considerations.
| Analytical Parameter | Peptides with Lys(Alloc) | Peptides with Lys(Boc) | Rationale & Key Differences |
| Crude Purity Profile (RP-HPLC) | May show additional peaks corresponding to incomplete Alloc deprotection if performed on-resin. The Alloc group itself can slightly alter the peptide's hydrophobicity. | Crude product typically contains the fully protected peptide and deletion sequences. The Boc group is generally removed during the final TFA cleavage. | The key difference lies in the deprotection strategy. Alloc removal is a distinct, often on-resin step using a palladium catalyst, which can be a source of specific impurities if incomplete. Boc is removed concurrently with cleavage from the resin. |
| Mass Spectrometry (LC-MS & MALDI-TOF) | The mass of the Alloc-protected peptide will be higher by 84.06 Da compared to the unprotected lysine. The presence of the Alloc group can be confirmed by this mass shift. | The mass of the Boc-protected peptide (if analyzed before complete deprotection) will be higher by 100.08 Da. | Mass spectrometry is definitive in confirming the presence or absence of the protecting group. The distinct mass differences allow for clear identification. |
| Potential Side Products | Incomplete deprotection can lead to a mixed population of Alloc-protected and unprotected peptides. Residual palladium catalyst may be present. | Side products can arise from the tert-butyl cation generated during Boc deprotection, potentially modifying sensitive residues like tryptophan or tyrosine. | The nature of potential impurities is directly related to the chemistry of the protecting group and its removal. |
| Post-Cleavage Analysis | Analysis focuses on confirming complete Alloc removal and the absence of palladium. The final product should have the same mass as the peptide with an unprotected lysine. | Analysis confirms the complete removal of the Boc group and other acid-labile side-chain protecting groups. | For both, the final analytical goal is to confirm the desired, fully deprotected peptide sequence. |
Experimental Protocols
Detailed and robust analytical protocols are essential for the reliable characterization of synthetic peptides. Below are representative protocols for the key analytical techniques.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide analysis, used to assess purity and for purification.
Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å or 300 Å pore size).[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1][3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1][3]
-
Sample solvent: Mobile Phase A or a suitable solvent for the peptide.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Gradient Elution: A typical gradient for a 30-minute analysis is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-27 min: 95% B
-
27-28 min: 95% to 5% B
-
28-30 min: 5% B (re-equilibration) The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing both purity and identity information in a single run.
Materials and Equipment:
-
LC-MS system (HPLC coupled to an electrospray ionization (ESI) mass spectrometer).
-
Reversed-phase C18 column suitable for LC-MS.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Sample preparation materials as for RP-HPLC.
Methodology:
-
Sample Preparation: Prepare the sample as described for RP-HPLC, using formic acid-based solvents if necessary to match the mobile phase.
-
LC Conditions: Use a similar gradient as for RP-HPLC, adjusting the flow rate according to the column dimensions (e.g., for capillary or nano-LC).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 300-2000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Drying Gas Flow: As per instrument recommendations.
-
-
Data Analysis: The total ion chromatogram (TIC) will be analogous to the UV chromatogram from RP-HPLC. The mass spectrum of each peak can be analyzed to determine the molecular weight of the corresponding component.
Protocol 3: MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of peptides.
Materials and Equipment:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA in water.[5][6]
-
Peptide sample dissolved in 0.1% TFA in water.
Methodology:
-
Sample-Matrix Co-crystallization:
-
Mix 1 µL of the peptide sample solution (1-10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.[6]
-
Alternatively, pre-mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL onto the target.
-
-
Drying: Allow the spot to air-dry completely at room temperature, allowing for the formation of crystals.
-
Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion, linear or reflector mode, according to the instrument's standard operating procedures.
-
-
Data Analysis: The resulting spectrum will show peaks corresponding to the [M+H]+ ions of the peptides in the sample. The molecular weight can be determined with high accuracy.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the analysis of a synthetic peptide and the logical relationship between the choice of protecting group and the analytical outcome.
Figure 1. General analytical workflow for a synthetic peptide.
References
Mass Spectrometry Characterization of Peptides Containing Allyl Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the behavior of protecting groups during mass spectrometry analysis is critical for accurate peptide characterization. Allyl esters are frequently employed as protecting groups in peptide synthesis, and their fragmentation patterns under different mass spectrometry conditions can significantly influence data interpretation. This guide provides a comparative analysis of common mass spectrometry techniques for the characterization of peptides containing allyl esters, supported by experimental data and detailed protocols.
Executive Summary
Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are powerful techniques for peptide analysis. When analyzing peptides containing allyl esters, each method offers distinct advantages and disadvantages. CID and HCD are effective for sequencing the peptide backbone, primarily generating b- and y-type ions. However, they can induce the loss of the allyl group as a neutral species. ETD, in contrast, tends to preserve labile modifications like the allyl ester by cleaving the peptide backbone at the N-Cα bond, producing c- and z-type ions. The choice of fragmentation method should be guided by the specific analytical goal, whether it is peptide sequencing, confirmation of the intact modified peptide, or localization of the modification.
Comparison of Fragmentation Techniques
The fragmentation behavior of peptides is significantly influenced by the chosen mass spectrometry technique. For peptides containing modifications such as allyl esters, understanding these differences is crucial for obtaining comprehensive structural information.
| Fragmentation Technique | Primary Ion Types | Preservation of Allyl Ester | Key Advantages | Key Disadvantages |
| Collision-Induced Dissociation (CID) | b, y | Prone to neutral loss | - Well-established and widely available- Effective for sequencing unmodified peptide backbones | - Can lead to the loss of labile modifications- May not provide complete sequence coverage |
| Higher-Energy Collisional Dissociation (HCD) | b, y | Prone to neutral loss | - Produces high-resolution fragment ions in Orbitrap instruments- Often provides more complete b- and y-ion series than CID | - Can also result in the loss of labile modifications |
| Electron Transfer Dissociation (ETD) | c, z | Generally preserved | - Preserves labile post-translational modifications- Effective for highly charged and longer peptides | - Less effective for doubly charged peptides- Can produce complex spectra with unreacted precursor ions |
Experimental Data
While specific quantitative data for the fragmentation of allyl ester-containing peptides is not extensively available in published literature, the general principles of fragmentation for modified peptides can be applied.
Expected Fragmentation Behavior:
-
CID/HCD: In CID and HCD experiments, the allyl ester group (mass: 41.07 Da) can be lost as a neutral allene molecule (C3H4) from the precursor or fragment ions. This neutral loss can be a diagnostic indicator of the presence of the allyl ester. The dominant fragmentation pathway will still be the cleavage of the peptide backbone, generating b- and y-ions for sequence analysis.
-
ETD: ETD is expected to predominantly cleave the N-Cα bonds of the peptide backbone, leaving the allyl ester intact on the side chain of acidic residues (Aspartic or Glutamic acid) or at the C-terminus. This results in c- and z-type fragment ions that retain the allyl ester modification, allowing for its direct localization.
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of peptides containing allyl esters. Instrument-specific parameters should be optimized for the particular peptide and mass spectrometer being used.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the peptide containing the allyl ester using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
-
Sample Formulation: Dissolve the purified peptide in a solvent compatible with mass spectrometry analysis, typically a mixture of water, acetonitrile, and formic acid (e.g., 50% acetonitrile, 0.1% formic acid in water). The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with CID, HCD, and ETD capabilities is recommended.
General Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for peptides.
-
MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS2 Scans (Fragmentation): Select the precursor ion corresponding to the allyl ester-containing peptide for fragmentation using CID, HCD, and/or ETD.
Specific Fragmentation Parameters:
-
CID:
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Typically a normalized collision energy (NCE) in the range of 25-35% is used. This should be optimized to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
-
-
HCD:
-
Collision Energy: Use a stepped normalized collision energy (e.g., 20%, 30%, 40%) to obtain a wider range of fragment ions.[1]
-
-
ETD:
-
Reagent: Fluoranthene is a common ETD reagent.
-
Reaction Time: Optimize the ion-ion reaction time to maximize the formation of c- and z-type ions while minimizing the abundance of unreacted precursor ions.
-
Visualizing Fragmentation Pathways
The following diagrams illustrate the expected primary fragmentation pathways for a peptide containing an allyl ester modification under different mass spectrometry conditions.
Conclusion
The mass spectrometric characterization of peptides containing allyl esters requires careful consideration of the fragmentation technique employed. CID and HCD are valuable for obtaining peptide sequence information, with the caveat that neutral loss of the allyl group may occur. ETD is the preferred method for confirming the presence and location of the intact allyl ester modification due to its non-ergodic fragmentation mechanism that preserves labile side-chain modifications. By selecting the appropriate fragmentation method and optimizing instrumental parameters, researchers can obtain comprehensive and accurate structural information for peptides containing allyl esters, facilitating advancements in peptide-based drug development and proteomics research.
References
A Comparative Guide to HPLC Analysis of Peptides Following Allyl Deprotection
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups and deprotection strategies is critical to achieving high purity of the final product. The allyloxycarbonyl (Alloc) protecting group offers an orthogonal strategy to the widely used Fmoc and Boc protections, enabling the synthesis of complex peptides. This guide provides an objective comparison of HPLC analysis of peptides after allyl deprotection with alternative methods, supported by experimental data and detailed protocols.
Introduction to Allyl Deprotection in Peptide Synthesis
The allyl protecting group is favored for its stability under both acidic and basic conditions used for Boc and Fmoc deprotection, respectively. This orthogonality is essential for the synthesis of cyclic peptides, branched peptides, and those requiring site-specific modifications.[1][2] The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction in the presence of a scavenger.[1]
HPLC Analysis of Peptides After Allyl Deprotection
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing peptide purity after synthesis and deprotection.[3][4] Reversed-phase HPLC (RP-HPLC) is the most common technique, separating peptides based on their hydrophobicity.
Impurity Profile Following Allyl Deprotection
Several types of impurities can be observed in the HPLC analysis of a crude peptide after allyl deprotection:
-
Incomplete Deprotection: Residual Alloc-protected peptide.
-
Scavenger Adducts: Byproducts formed from the reaction of the scavenger with the cleaved protecting group or the peptide itself.
-
Palladium-Related Impurities: While the catalyst is typically removed during workup, trace amounts may remain and potentially interfere with analysis or downstream applications.
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling during synthesis.[5]
-
Modifications: Side reactions such as oxidation or deamidation can occur during synthesis and deprotection.[6]
Performance Comparison with Alternative Deprotection Strategies
The purity of the crude peptide is a key indicator of the efficiency of the deprotection strategy. Below is a comparative analysis of allyl deprotection with other common orthogonal protecting groups, Dde and Fmoc.
Quantitative Purity Comparison
The following table summarizes hypothetical but representative crude peptide purity data for a model 10-amino acid peptide containing a protected lysine residue, analyzed by RP-HPLC. This data illustrates the typical purity levels that can be expected from different deprotection strategies before final purification.
| Protecting Group | Deprotection Method | Crude Purity by HPLC (%) | Major Impurities Observed |
| Lys(Alloc) | Pd(PPh₃)₄, Phenylsilane | ~85-90% | Incomplete deprotection, Scavenger adducts, Deletion sequences |
| Lys(Dde) | 2% Hydrazine in DMF | ~90-95% | Deletion sequences, Small amount of hydrazine adducts |
| N-terminal Fmoc | 20% Piperidine in DMF | >95% | Deletion sequences, Piperidine adducts (minor) |
Note: This data is illustrative and actual purities can vary depending on the peptide sequence, synthesis efficiency, and specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for on-resin deprotection and subsequent HPLC analysis.
Protocol 1: On-Resin Allyl Deprotection
This protocol describes the removal of an Alloc group from a lysine side chain on a solid support.
Materials:
-
Peptide-resin with Alloc-protected lysine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), HPLC grade
-
N,N-Dimethylformamide (DMF), HPLC grade
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) and PhSiH₃ (15-20 equivalents) in DCM.
-
Add the deprotection solution to the resin and shake at room temperature for 30-60 minutes. The reaction is typically repeated once.
-
Wash the resin extensively with DCM and DMF to remove the catalyst and scavenger byproducts.
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: RP-HPLC Analysis of Crude Peptide
This protocol outlines a standard procedure for the analysis of crude peptide purity by RP-HPLC.[7][8]
Materials and Equipment:
-
HPLC System with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilized crude peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: 210-230 nm
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the peptide's hydrophobicity.[7]
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peptide peak area relative to the total peak area.
Visualizing the Workflow
The following diagrams illustrate the on-resin allyl deprotection and subsequent HPLC analysis workflows.
Comparison of Alternative Orthogonal Deprotection Methods
While allyl deprotection is a powerful tool, other orthogonal strategies exist, each with its own advantages and considerations for subsequent HPLC analysis.
| Protecting Group | Deprotection Reagent | Key Advantages | HPLC Analysis Considerations |
| Dde/ivDde | 2% Hydrazine in DMF | Fast and efficient removal; Orthogonal to Fmoc and Boc. | Hydrazine byproducts are generally volatile and do not interfere with RP-HPLC. |
| Mtt/Mmt | Dilute TFA in DCM | Very mild deprotection conditions. | Deprotection byproducts are typically easily separated from the peptide by RP-HPLC. |
| Npys | Thiol reagents (e.g., mercaptoethanol) | Mild removal conditions. | Thiol reagents can sometimes interfere with HPLC analysis if not completely removed. |
Conclusion
The HPLC analysis of peptides after allyl deprotection is a robust method for assessing the success of this key step in complex peptide synthesis. While the use of a palladium catalyst and scavengers introduces potential for specific impurities, a well-optimized deprotection and workup protocol can yield crude peptides of high purity. Compared to other orthogonal deprotection strategies, allyl deprotection offers a unique set of advantages, particularly its stability to both acidic and basic conditions. The choice of protecting group strategy should be guided by the specific requirements of the target peptide, with careful consideration of the potential impurity profile and the subsequent analytical challenges. By following detailed and optimized protocols for both deprotection and HPLC analysis, researchers can confidently assess the purity of their synthetic peptides and proceed with subsequent purification and characterization.
References
A Comparative Guide to Monitoring Allyl Ester Deprotection: HR MAS NMR vs. Traditional Techniques
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, particularly in fields like peptide and natural product synthesis, the selective removal of protecting groups is a critical step that demands careful monitoring. The allyl ester is a valuable carboxyl protecting group due to its stability under various conditions and its mild removal, typically via palladium-catalyzed reactions.[1][2] Ensuring the complete and efficient cleavage of the allyl group is paramount for subsequent synthetic transformations and final product purity. High-Resolution Magic Angle Spinning (HR MAS) Nuclear Magnetic Resonance (NMR) has emerged as a powerful tool for real-time, in-situ monitoring of solid-phase reactions, offering distinct advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). This guide provides an objective comparison of these techniques for monitoring allyl ester deprotection, supported by experimental insights and protocols.
At a Glance: Comparing Monitoring Techniques
The choice of an analytical technique to monitor the progress of a chemical reaction is dictated by the specific requirements of the synthesis, including the phase of the reaction (solid or solution), the need for quantitative data, and the desired speed and sensitivity of the analysis. Below is a summary of the key performance characteristics of HR MAS NMR, HPLC, and TLC for monitoring allyl ester deprotection.
| Feature | HR MAS NMR | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Reaction Phase | Solid and Gel-Phase (direct measurement on resin) | Solution Phase (requires cleavage from solid support) | Solution Phase (requires cleavage from solid support) |
| Quantitative Capability | Excellent (inherently quantitative, allows for kinetic studies) | Excellent (with proper calibration) | Semi-quantitative at best (qualitative focus) |
| Structural Information | Rich (provides detailed molecular structure) | Limited (retention time and UV spectra) | Very Limited (Rf value) |
| Sample Preparation | Minimal for in-situ monitoring | Requires sample workup and filtration | Requires sample workup |
| Speed of Analysis | Real-time monitoring possible | Typically slower due to run times | Rapid |
| Automation Potential | High | High (autosamplers are standard) | Limited |
| Sensitivity | Moderate to high | High | Low to moderate |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
In-Depth Analysis of Monitoring Techniques
HR MAS NMR: A Window into Solid-Phase Reactions
HR MAS NMR spectroscopy is a unique technique that allows for the acquisition of high-resolution NMR spectra from samples in a semi-solid or gel-like state, such as polymer resins used in solid-phase peptide synthesis (SPPS).[3] By spinning the sample at a "magic angle" (54.7°) relative to the magnetic field, anisotropic magnetic interactions that typically lead to broad, uninformative peaks in solid samples are averaged out, resulting in sharp, solution-like spectra.
This capability is particularly advantageous for monitoring reactions on a solid support, as it provides a direct, non-invasive view of the chemical transformations occurring on the resin beads. For allyl ester deprotection, this means that the disappearance of the allyl group signals and the appearance of the free carboxylic acid can be observed in real-time without the need to cleave the molecule from the resin.[4] This allows for precise determination of reaction endpoints, optimization of reaction conditions, and the identification of potential side products.[5]
One of the key strengths of NMR is its inherent quantitative nature. The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. This allows for the straightforward calculation of the relative amounts of starting material, product, and any intermediates, providing accurate kinetic data for the deprotection reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry in pharmaceutical and organic synthesis labs. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For monitoring allyl ester deprotection, especially in solution-phase synthesis, HPLC offers excellent sensitivity and quantitative accuracy.[6][7]
In the context of solid-phase synthesis, a small aliquot of the resin must be treated with a cleavage cocktail to release the product into solution before it can be analyzed by HPLC. The resulting chromatogram will show peaks corresponding to the starting material (allyl-protected compound), the deprotected product, and any impurities. By comparing the peak areas over time, the progress of the reaction can be monitored. While highly effective, this offline approach can be more time-consuming and labor-intensive than in-situ HR MAS NMR.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions.[8] A small spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica gel), which is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential polarity of the components.
For allyl ester deprotection, TLC can quickly indicate the consumption of the starting material and the formation of the more polar product (the free carboxylic acid). By co-spotting the reaction mixture with the starting material, a clear visual comparison can be made.[9] However, TLC is generally considered a qualitative or at best semi-quantitative technique. It is excellent for quickly checking if a reaction is proceeding but lacks the precision and accuracy of HPLC or NMR for detailed kinetic analysis or for quantifying yields and impurity profiles.
Experimental Protocols
Monitoring Allyl Ester Deprotection by HR MAS NMR
This protocol describes the in-situ monitoring of a palladium-catalyzed allyl ester deprotection on a solid-phase resin.
Materials:
-
Resin-bound peptide with a C-terminal allyl ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., phenylsilane or morpholine)
-
Deuterated solvent compatible with the resin and reaction (e.g., DMF-d₇, CDCl₃)
-
HR MAS NMR rotor and spectrometer
Procedure:
-
Swell the resin-bound substrate in the chosen deuterated solvent directly within the HR MAS rotor.
-
Acquire an initial ¹H HR MAS NMR spectrum to serve as the t=0 reference. Identify the characteristic signals of the allyl group (typically in the range of 4.5-6.0 ppm).
-
Prepare a solution of the palladium catalyst and scavenger in the same deuterated solvent.
-
Carefully add the catalyst solution to the HR MAS rotor containing the resin.
-
Immediately begin acquiring a series of ¹H HR MAS NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the allyl group of the starting material and a characteristic signal of the product.
-
Plot the relative integrals against time to obtain a kinetic profile of the reaction. The reaction is complete when the allyl signals have disappeared.
Monitoring Allyl Ester Deprotection by HPLC
This protocol outlines the monitoring of an allyl ester deprotection on a solid-phase resin using HPLC.
Materials:
-
Resin-bound peptide with a C-terminal allyl ester
-
Palladium catalyst and scavenger
-
Reaction solvent (e.g., DCM, THF)
-
Cleavage cocktail (e.g., TFA/DCM)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Set up the deprotection reaction in a standard reaction vessel.
-
At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the resin.
-
Quench the reaction for the aliquot (e.g., by washing with a chelating agent solution).
-
Dry the resin aliquot.
-
Treat the dried resin with a cleavage cocktail to release the peptide into solution.
-
Remove the cleavage cocktail under a stream of nitrogen.
-
Dissolve the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the relative peak areas of the starting material and the product.
-
Plot the percentage conversion against time to monitor the reaction progress.
Monitoring Allyl Ester Deprotection by TLC
This protocol describes the use of TLC for qualitative monitoring of an allyl ester deprotection.
Materials:
-
Reaction mixture
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain)
-
Capillary tubes for spotting
Procedure:
-
On a TLC plate, draw a baseline with a pencil.
-
Using a capillary tube, spot a small amount of the starting material on the left side of the baseline.
-
At regular intervals, take a small aliquot from the reaction mixture and spot it in the center of the baseline.
-
It is often useful to co-spot the starting material and the reaction mixture in the same lane on the right to aid in comparison.
-
Place the TLC plate in a developing chamber containing the appropriate solvent system.
-
Allow the solvent to ascend the plate until it is close to the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp and/or by staining.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new, typically more polar, product spot has appeared.[9]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for HR MAS NMR and HPLC monitoring.
Caption: Experimental workflow for monitoring allyl ester deprotection by HR MAS NMR.
Caption: Experimental workflow for monitoring allyl ester deprotection by HPLC.
Conclusion
The choice of an analytical method for monitoring allyl ester deprotection is a critical decision that impacts the efficiency and success of a synthetic sequence. For solid-phase synthesis, HR MAS NMR offers unparalleled advantages in providing real-time, quantitative, and structurally informative data without the need for sample destruction. This enables precise reaction control and optimization.
HPLC remains the gold standard for quantitative analysis in solution and for final product purity assessment. While it requires an offline workflow for solid-phase reactions, its high sensitivity and resolution are indispensable. TLC serves as a valuable, rapid, and low-cost tool for qualitative checks of reaction progress, making it ideal for routine monitoring where high quantitative accuracy is not the primary concern.
For researchers and drug development professionals aiming for a deep understanding and tight control over their synthetic processes, particularly on solid supports, integrating HR MAS NMR into their analytical toolkit can provide significant benefits. For many applications, a combination of these techniques will offer the most comprehensive approach: TLC for quick checks, HR MAS NMR for in-depth kinetic and mechanistic studies on-resin, and HPLC for final quantitative analysis and purity verification.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 3. Quantitative monitoring of solid phase organic reactions by high-resolution magic angle spinning NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real time HR–MAS NMR: application in reaction optimization, mechanism elucidation and kinetic analysis for heterogeneous reagent catalyzed small molecule chemistry | Semantic Scholar [semanticscholar.org]
- 6. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Lysine Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the ε-amino function of lysine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides, including those with post-translational modifications, branches, or conjugated moieties. This guide provides an objective comparison of commonly employed lysine protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.
Performance Comparison of Lysine Protecting Groups
The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly the chemistry employed for the temporary Nα-protection (Fmoc or Boc) and the desired on-resin manipulations. The ideal protecting group should be stable to the repeated cycles of Nα-deprotection and coupling, yet be selectively removable under mild conditions that do not affect other protecting groups or the peptide-resin linkage.
| Protecting Group | Nα-Chemistry Compatibility | Deprotection Conditions | Average Purity (%) | Key Advantages | Potential Disadvantages |
| Boc (tert-butyloxycarbonyl) | Fmoc | Strong acid (e.g., high % TFA)[1][2] | Not applicable for orthogonal removal | High stability to base, cost-effective.[1] | Not orthogonal in standard Fmoc/tBu strategy; requires strong acid for removal which can cause side reactions.[1][2] |
| Mtt (4-Methyltrityl) | Fmoc, Boc | Very mild acid (e.g., 1-2% TFA in DCM, or HFIP)[3] | 79[4] | Highly acid-labile allowing for selective deprotection in the presence of tBu-based groups.[3] | Can be sensitive to repeated acid treatments in Boc-SPPS.[5] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Fmoc, Boc | 2% Hydrazine in DMF[1] | - | Orthogonal to both Fmoc and Boc strategies.[1] | Can be prone to migration to unprotected lysine residues.[6] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | Fmoc, Boc | 2-10% Hydrazine in DMF[7] | 93[4] | More stable than Dde, reducing the risk of migration.[2] | Removal can be sluggish for aggregated sequences or residues close to the C-terminus.[7] |
| Alloc (Allyloxycarbonyl) | Fmoc, Boc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[1][8] | 82[4] | Orthogonal to acid- and base-labile groups; removal under neutral conditions.[1] | Requires use of a palladium catalyst which can be expensive and requires thorough removal. |
| Photolabile Groups (e.g., Npb-OH) | Fmoc | UV irradiation (e.g., 365 nm)[9][10] | - | Spatially and temporally controlled deprotection.[9] | May require specialized equipment; potential for side reactions upon irradiation. |
| Enzymatically Cleavable (e.g., Abac, Aboc) | Fmoc | Specific enzymes (e.g., PLP or NaIO₄)[11][12] | - | Highly specific and biocompatible deprotection conditions.[11] | Limited commercial availability and may require specific buffer conditions. |
Experimental Protocols
Detailed methodologies for the deprotection of key lysine protecting groups are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Selective Deprotection of the Mtt Group
This protocol is suitable for the on-resin removal of the Mtt group from a lysine side chain in Fmoc-based SPPS.
Reagents:
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) in Dichloromethane (DCM).[3]
-
Washing solvent: Dichloromethane (DCM).
-
Neutralization solution: 10% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Add the deprotection solution to the resin and agitate gently for 2-minute intervals.
-
Monitor the deprotection by taking a small sample of resin beads, washing them with DCM, and adding a drop of concentrated TFA. A bright yellow color indicates the presence of the Mtt cation.
-
Repeat the treatment with the deprotection solution until the yellow color is no longer observed upon TFA addition.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
Neutralize the resin with the neutralization solution (2 x 5 min).
-
Wash the resin with DMF (5 x 1 min) and proceed with the next synthetic step.
Protocol 2: Selective Deprotection of the Dde/ivDde Group
This protocol describes the removal of the Dde or ivDde protecting group using hydrazine.
Reagents:
-
Deprotection solution: 2% Hydrazine monohydrate in DMF.[1]
-
Washing solvent: N,N-Dimethylformamide (DMF).
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add the deprotection solution to the resin and agitate for 3-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
The resin is now ready for the subsequent on-resin modification.
Protocol 3: Selective Deprotection of the Alloc Group
This protocol outlines the palladium-catalyzed removal of the Alloc protecting group.
Reagents:
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Scavenger: Phenylsilane (PhSiH₃).
-
Solvent: Dichloromethane (DCM).
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
In a separate flask, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (25 equivalents) in DCM.
-
Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes.
-
Drain the solution.
-
Repeat the deprotection step.
-
Wash the resin extensively with DCM (5 x 1 min), 0.5% DIPEA in DMF (3 x 1 min), and DMF (5 x 1 min).
Visualizing the SPPS Workflow
The following diagrams illustrate the central role of lysine protection and deprotection within the broader context of Solid-Phase Peptide Synthesis.
Caption: General workflow of SPPS highlighting the integration of lysine side-chain modification.
Caption: Orthogonal deprotection strategies for Nα-Fmoc and various lysine side-chain protecting groups (PG).
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Lys-OAll.HCl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Fmoc-Lys-OAll.HCl, a protected amino acid derivative commonly used in peptide synthesis.
This compound (Nα-Fmoc-L-lysine allyl ester hydrochloride) is a key reagent in the development of peptide-based therapeutics. While not classified as a highly hazardous substance, improper disposal can lead to environmental contamination and potential health risks. Adherence to established safety protocols and regulatory requirements is paramount.
Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.
-
Hand Protection: Chemical-resistant gloves should be worn to avoid skin contact.
-
Respiratory Protection: In cases of dust formation, a dust mask or respirator is recommended to prevent respiratory tract irritation.[1]
-
Laboratory Attire: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[2] The following steps provide a general guideline for its proper disposal:
-
Consult Institutional and Local Guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[3] Regulations can vary significantly by location.
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" or "Nα-Fmoc-L-lysine allyl ester hydrochloride".
-
Professional Waste Disposal Service: Arrangements should be made with a licensed chemical waste disposal company for the collection and disposal of the material.[3] These services are equipped to handle chemical waste in an environmentally responsible manner.
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.[4] This can lead to contamination of water systems and soil.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₂O₄·HCl |
| Molecular Weight | 444.96 g/mol |
| Appearance | White crystalline powder |
| Purity | ≥ 99% (HPLC) |
| Storage | Store at 0-8 ºC |
| Solubility | Slightly soluble in water |
| Hazard Statements | May be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1] |
Source: Chem-Impex[5], Cayman Chemical[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Signaling Pathway of Potential Exposure and Response
This diagram outlines the potential routes of exposure to this compound and the recommended first aid responses.
Caption: Potential exposure routes and first aid for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer research environment. Always prioritize consulting your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling Fmoc-Lys-OAll.HCl
Hazard Profile and Safety Recommendations
Based on data from structurally similar compounds, Fmoc-Lys-OAll.HCl should be handled with care. The Fmoc protecting group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a corrosive compound that can cause severe skin burns and eye damage[1]. While the reactivity of the attached Fmoc group is lower, it is prudent to consider potential irritation. Furthermore, some Fmoc-protected amino acids are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation[2].
Allyl esters can be toxic, with their toxicity often associated with their hydrolysis to allyl alcohol[3][4]. Allyl alcohol is a highly toxic substance[5][6]. Therefore, it is crucial to prevent conditions that could lead to the hydrolysis of this compound.
Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are recommended.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield should be worn. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are essential. It is advisable to double-glove, especially during procedures with a higher risk of contact. |
| Body Protection | A standard laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and ensure experimental integrity.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in Table 1.
-
Gather all required chemicals, solvents, and laboratory equipment.
-
-
Handling:
-
Carefully weigh the solid this compound. Avoid creating dust.
-
Slowly add the compound to the desired solvent in a reaction vessel.
-
Conduct the chemical reaction under appropriate conditions, ensuring continuous ventilation.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste generated from handling this compound should be treated as hazardous.
Table 2: Waste Disposal Plan for this compound
| Waste Type | Segregation and Disposal Protocol |
| Solid Waste | Collect any solid this compound waste, including contaminated weighing paper and gloves, in a designated, clearly labeled hazardous waste container. The container should be sealed and stored in a secondary containment bin in a designated waste accumulation area. |
| Liquid Waste | Solutions containing this compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic waste[7]. Do not mix with aqueous or halogenated waste streams. The container must be kept closed when not in use and stored in secondary containment. |
| Contaminated Materials | Any materials that come into contact with this compound, such as pipette tips and spill cleanup materials, must be disposed of as hazardous waste[8][9]. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste[8]. |
All disposal activities must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures[7].
Logical Flow for Waste Segregation
Caption: Decision-making process for the proper segregation of waste containing this compound.
By adhering to these detailed safety and logistical protocols, laboratories can ensure the well-being of their personnel and maintain a high standard of operational excellence. This proactive approach to safety not only mitigates risk but also builds a foundation of trust and reliability in the scientific community.
References
- 1. acs.org [acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
